molecular formula C8H6Br2O2 B181310 3,5-Dibromo-4-methylbenzoic acid CAS No. 67973-32-4

3,5-Dibromo-4-methylbenzoic acid

Cat. No.: B181310
CAS No.: 67973-32-4
M. Wt: 293.94 g/mol
InChI Key: SJCBUASMFSRONS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBUASMFSRONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350004
Record name 3,5-dibromo-4-methylbenzoic acid
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-32-4
Record name 3,5-Dibromo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67973-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-methylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,5-Dibromo-4-methylbenzoic acid (CAS No. 67973-32-4), a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry.[1] This document outlines key physicochemical data, detailed experimental protocols for their determination, and a logical workflow for the synthesis and characterization of this compound.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its physical and chemical properties. The quantitative physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]
Melting Point 242°C
Boiling Point 374.6 ± 42.0 °C (Predicted)
Density 1.951 ± 0.06 g/cm³ (Predicted)
pKa 3.59 ± 0.10 (Predicted)
Solubility Poorly soluble in water; Soluble in ethanol, ether, and chloroform.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

This protocol is adapted from the bromination of related aromatic carboxylic acids and esters.[2][3] It involves the electrophilic aromatic substitution of 4-methylbenzoic acid.

Materials:

  • 4-Methylbenzoic acid

  • Bromine (Br₂)

  • Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder or ferric bromide to the solution.

  • From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue stirring at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Gently heat the reaction mixture to reflux for a short period to ensure complete dibromination.

  • Cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.

  • Quench any excess bromine by adding sodium bisulfite solution until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

The melting point is determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the dry, crystalline this compound is finely powdered.

  • The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Since the boiling point is high and the substance is a solid at room temperature, the provided value is a prediction. Experimental determination would require specialized equipment for high-temperature distillation under reduced pressure to prevent decomposition. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.

This protocol provides a qualitative assessment of solubility in various solvents.

Procedure:

  • Add approximately 10-20 mg of this compound to a series of test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform) in small portions.

  • After each addition, vigorously shake or vortex the test tube for 30 seconds.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent mixture, typically water with a co-solvent like ethanol to ensure solubility.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Purification_Workflow Start 4-Methylbenzoic Acid Reaction Bromination (Br₂, Fe catalyst, Acetic Acid) Start->Reaction Workup Aqueous Workup (Precipitation & Quenching) Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Crude_Product Crude 3,5-Dibromo-4- methylbenzoic Acid Filtration->Crude_Product Purification Recrystallization (e.g., from Ethanol) Crude_Product->Purification Pure_Product Pure 3,5-Dibromo-4- methylbenzoic Acid Purification->Pure_Product

Synthesis and Purification Workflow

Characterization_Workflow cluster_physical_properties Physical Property Determination cluster_spectroscopic_analysis Spectroscopic & Structural Analysis Pure_Product Pure Synthesized Product Melting_Point Melting Point Pure_Product->Melting_Point Solubility Solubility Pure_Product->Solubility pKa pKa Determination Pure_Product->pKa NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Characterization Final Characterized Compound Melting_Point->Final_Characterization Solubility->Final_Characterization pKa->Final_Characterization NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Physical and Spectroscopic Characterization Workflow

References

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and expected spectroscopic data. Furthermore, it explores the potential biological activities and applications in drug development based on the broader class of substituted benzoic acids.

Chemical Structure and Properties

This compound, also known as 3,5-Dibromo-p-toluic acid, is a derivative of benzoic acid with two bromine atoms at positions 3 and 5, and a methyl group at position 4 of the benzene ring. Its chemical structure is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are predicted values.

PropertyValue
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
CAS Number 67973-32-4
Melting Point 242°C[1]
Boiling Point (Predicted) 374.6 ± 42.0 °C[1]
Density (Predicted) 1.951 ± 0.06 g/cm³[1]
pKa (Predicted) 3.59 ± 0.10[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho-, para-director; therefore, the bromine atoms are directed to the positions ortho to the methyl group (positions 3 and 5), which are also meta to the deactivating carboxylic acid group.

Synthesis_Workflow Proposed Synthesis Workflow for this compound start 4-Methylbenzoic acid step1 Dissolve in Acetic Acid start->step1 step2 Add Bromine & Catalyst (e.g., Iron powder) step1->step2 step3 Heat under Reflux step2->step3 step4 Precipitation & Filtration step3->step4 step5 Purification (Recrystallization) step4->step5 end This compound step5->end

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of aromatic compounds.

Materials:

  • 4-Methylbenzoic acid (p-toluic acid)

  • Bromine

  • Glacial acetic acid

  • Iron powder (catalyst)

  • Sodium bisulfite solution

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder to the solution.

  • From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

  • Quench any unreacted bromine by adding a small amount of sodium bisulfite solution until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR A singlet for the methyl protons, a singlet for the two equivalent aromatic protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the methyl carbon, the carboxylic carbon, and the four distinct aromatic carbons (quaternary and protonated).
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch, C-Br stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).

Potential Biological Activities and Applications in Drug Development

Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some substituted benzoic acids have been shown to inhibit protein tyrosine kinases, which are crucial for cell growth, proliferation, and survival.[3]

Signaling_Pathway Representative Signaling Pathway for a Receptor Tyrosine Kinase (RTK) ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling Proteins (e.g., Ras, PI3K) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->dimerization Inhibition

Caption: A representative signaling pathway of a Receptor Tyrosine Kinase (RTK).

Enzyme Inhibition

The substituted benzoic acid scaffold can serve as a pharmacophore for interacting with the active sites of various enzymes.[4] The nature and position of the substituents on the aromatic ring play a crucial role in determining the inhibitory potency and selectivity. The bromine atoms on this compound can enhance binding to target proteins through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Antimicrobial Activity

Halogenated aromatic compounds are known to exhibit antimicrobial properties. The presence of two bromine atoms in this compound suggests that it could be explored for its potential as an antibacterial or antifungal agent.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid (CAS: 67973-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid (CAS: 67973-32-4), a halogenated aromatic carboxylic acid. Due to the limited availability of detailed experimental data for this specific compound, this document combines known physicochemical properties with inferred methodologies and potential applications based on structurally related compounds. It is intended to serve as a foundational resource to stimulate and guide further research and development. This guide includes tabulated physical and chemical data, a proposed synthesis protocol, and a discussion of potential, albeit hypothesized, applications in drug discovery, supported by visualizations of the synthetic workflow and potential areas of biological investigation.

Introduction

This compound, also known as 3,5-Dibromo-p-toluic acid, is a substituted aromatic compound with the chemical formula C₈H₆Br₂O₂.[1] Its structure, featuring a benzoic acid core with two bromine atoms ortho to the carboxylic acid group and a methyl group para to it, makes it a molecule of interest as an intermediate in organic synthesis.[1] The presence and position of the bromine atoms and the methyl group are expected to significantly influence the molecule's physicochemical properties and reactivity. While it is primarily recognized as a synthetic intermediate, the structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.[2][3] This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its methyl ester are summarized in the tables below. It is important to note that some of the data for the parent acid are predicted, while more experimental data is available for its methyl ester derivative.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂[1]
Molecular Weight 293.94 g/mol [1]
CAS Number 67973-32-4[1]
Appearance Solid (predicted)
Melting Point 242 °C[4]
Boiling Point 374.6 °C at 760 mmHg (predicted)[4]
Density 1.951 g/cm³ (predicted)[4]
Solubility Poorly soluble in water; Soluble in ethanol, ether, and chloroform (inferred from general solubility of benzoic acid derivatives).[5]
XLogP3 3.2

Table 2: Properties of Methyl 3,5-dibromo-4-methylbenzoate

PropertyValueSource
Molecular Formula C₉H₈Br₂O₂[6]
Molecular Weight 307.97 g/mol [6]
CAS Number 74896-66-5[6]
XLogP3-AA 3.5[6]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution, specifically the bromination of an activated benzene ring. The methyl group in 4-methylbenzoic acid is an ortho-, para-director. Since the para position is blocked, bromination is expected to occur at the ortho positions relative to the methyl group (positions 3 and 5).

Materials:

  • 4-methylbenzoic acid (p-toluic acid)

  • Bromine (Br₂)

  • Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst

  • Glacial acetic acid

  • Sodium bisulfite solution (10% w/v)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.

  • From the dropping funnel, add a stoichiometric amount of bromine (2.2 equivalents) dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate reaction rate.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • To ensure the completion of the dibromination, gently heat the reaction mixture to reflux for a short period.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

  • Quench any unreacted bromine by adding a 10% sodium bisulfite solution until the reddish-brown color disappears.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4-Methylbenzoic Acid (in Glacial Acetic Acid) reagents Add Bromine (2.2 eq) & Fe/FeBr₃ catalyst start->reagents reaction Stir at RT, then reflux reagents->reaction precipitation Pour into ice water reaction->precipitation quench Quench with NaHSO₃ precipitation->quench filtration Vacuum filtration quench->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure 3,5-Dibromo-4- methylbenzoic acid recrystallization->final_product

Caption: Proposed workflow for the synthesis and purification of this compound.

Hypothesized Areas of Application

Potential_Applications cluster_medicinal Medicinal Chemistry cluster_synthesis Organic Synthesis Core This compound Anticancer Anticancer Agents Core->Anticancer Scaffold for kinase inhibitors (hypothesized) Antiinflammatory Anti-inflammatory Agents Core->Antiinflammatory Potential anti-inflammatory properties (inferred) Antimicrobial Antimicrobial Agents Core->Antimicrobial Potential antimicrobial activity (inferred) BuildingBlock Versatile Building Block Core->BuildingBlock CrossCoupling Cross-Coupling Reactions BuildingBlock->CrossCoupling Due to C-Br bonds

Caption: Hypothesized applications of this compound based on its structural features.

Potential Applications in Drug Development (Hypothetical)

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, by examining structurally related benzoic acid derivatives, we can infer potential areas for its application in drug discovery and development.[2][12]

  • Antimicrobial Agents: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[2] Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities. Therefore, it is plausible that this compound and its derivatives could be investigated for their potential as antimicrobial agents.

  • Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer drugs.[13][14] Derivatives of benzoic acid have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structure of this compound could serve as a starting point for the synthesis of novel kinase inhibitors.

  • Anti-inflammatory Agents: Benzoic acid derivatives have also been investigated for their anti-inflammatory properties.[3][15] The structural features of this compound could be exploited to develop novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.

It is crucial to emphasize that these potential applications are speculative and based on the biological activities of structurally similar compounds. Empirical testing is necessary to confirm these hypotheses.

Conclusion

This compound is a chemical compound with established physicochemical properties, primarily serving as an intermediate in organic synthesis. While direct biological data is scarce, its structural similarity to other biologically active benzoic acid derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers by consolidating the known data, proposing a detailed synthetic protocol, and outlining potential avenues for future investigation in medicinal chemistry. Further experimental validation of the proposed synthesis and biological activities is essential to unlock the full potential of this compound.

References

Spectroscopic and Physicochemical Characterization of 3,5-Dibromo-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3,5-dibromo-4-methylbenzoic acid. The information is compiled to support its use as an intermediate in organic synthesis and for the development of novel compounds.[1] This document details key analytical data and outlines relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid.[1] A summary of its key physicochemical properties is presented below, which is essential for its identification and handling.

PropertyValueReference
Molecular Formula C₈H₆Br₂O₂[1][2]
Molecular Weight 293.94 g/mol [1][2]
CAS Number 67973-32-4[1][2]
Appearance White to off-white solid[3]
Melting Point 242 °C[4]
Alternate Names 3,5-Dibromo-p-toluic acid[1][2]
Solubility Soluble in methanol, ethanol, and DMSO[3]

Spectroscopic Data

The structural elucidation of this compound is accomplished through the combined application of several spectroscopic methods. Each technique provides complementary information to confirm the molecule's structure and functional groups.[5]

Spectroscopic TechniqueObserved Features
¹H NMR Signals corresponding to the carboxylic acid proton, two aromatic protons, and the methyl group protons.
¹³C NMR Resonances for the carboxylic acid carbon, four distinct aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (broad, carboxylic acid), C=O, C-O, and C-Br stretches.[6]
Mass Spectrometry (MS) A molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the three methyl protons, and a broad singlet for the acidic carboxylic proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound is anticipated to display signals corresponding to the carboxylic acid carbon, the four unique carbons of the benzene ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands, similar to related benzoic acid derivatives[6]:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[6]

  • C-O Stretch: An absorption band around 1250 cm⁻¹.[6]

  • C-Br Stretch: A signal in the range of 600-700 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.[5] For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4).

Experimental Protocols

Synthesis of this compound

The laboratory synthesis of this compound can be adapted from the electrophilic bromination of related aromatic compounds.[3]

Materials:

  • 4-methylbenzoic acid

  • Bromine

  • Glacial acetic acid

  • Anhydrous iron(III) bromide (FeBr₃)

  • 10% Sodium thiosulfate solution

  • Ethanol

Procedure:

  • Dissolve 4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[3]

  • From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[3]

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[3]

  • Quench the excess bromine by adding a 10% sodium thiosulfate solution until the color disappears.[3]

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.[3]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Sample Preparation

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[6]

  • If required, a small amount of tetramethylsilane (TMS) can be added to serve as an internal reference standard (δ 0.00 ppm).[6]

  • The sample is then ready for analysis in an NMR spectrometer. Standard acquisition parameters typically include a spectral width of -2 to 14 ppm and a relaxation delay of 1-5 seconds.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical process for the structural elucidation of this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-methylbenzoic acid reaction Electrophilic Aromatic Substitution (Bromination in Acetic Acid) start1->reaction start2 Bromine (Br₂) start2->reaction start3 Iron(III) Bromide (FeBr₃) start3->reaction workup1 Quenching with Na₂S₂O₃ reaction->workup1 workup2 Precipitation & Filtration workup1->workup2 workup3 Recrystallization from Ethanol workup2->workup3 product Pure this compound workup3->product

Caption: Workflow for the synthesis of this compound.

G Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation compound Unknown Compound (this compound) ms Mass Spectrometry (MS) compound->ms ir Infrared (IR) Spectroscopy compound->ir nmr_h ¹H NMR compound->nmr_h nmr_c ¹³C NMR compound->nmr_c ms_data Molecular Weight & Formula (Isotopic pattern for 2 Br) ms->ms_data ir_data Functional Groups (-COOH, C-Br) ir->ir_data nmr_h_data Proton Environment (Aromatic, Methyl, Acid H) nmr_h->nmr_h_data nmr_c_data Carbon Skeleton nmr_c->nmr_c_data structure Confirmed Structure ms_data->structure ir_data->structure nmr_h_data->structure nmr_c_data->structure

Caption: Logical workflow for structural elucidation via spectroscopy.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-methylbenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's proton environments, predicted spectral data, and the experimental protocols for acquiring such data.

Molecular Structure and Proton Environments

This compound possesses a highly symmetrical structure with three distinct proton environments, which simplifies its ¹H NMR spectrum. The key proton groups are:

  • Aromatic Protons (H-2/H-6): These two protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the carboxylic acid group and meta to the methyl group.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent.

  • Carboxylic Acid Proton (-COOH): This is a single, acidic proton.

The substituents on the benzene ring—two bromine atoms, a methyl group, and a carboxylic acid group—exert significant electronic effects that influence the chemical shifts of the aromatic protons. The bromine atoms and the carboxylic acid group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is electron-donating, causing a shielding effect and an upfield shift for protons in its vicinity.

G C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 Br5 Br C5->Br5 C6->C1 H6 H C6->H6 aromatic_protons Aromatic Protons (H-2, H-6) methyl_protons Methyl Protons acid_proton Carboxylic Acid Proton G cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Spectrum COOH -COOH Proton shift ~12.5 ppm ~8.0 ppm ~2.4 ppm COOH->shift:f0 Broad Singlet Integration: 1H Aromatic Aromatic Protons (H-2, H-6) Aromatic->shift:f1 Singlet Integration: 2H Methyl Methyl Protons Methyl->shift:f2 Singlet Integration: 3H G start Start weigh Weigh 5-10 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer filter Filter if solid particles are present transfer->filter add_tms Add TMS as internal standard filter->add_tms No filter->add_tms Yes end Sample Ready add_tms->end

13C NMR Analysis of 3,5-Dibromo-4-methylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dibromo-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and a logical workflow for the analysis of this compound.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts are predicted based on the analysis of related structures, including benzoic acid and various brominated derivatives. The substituent effects of the bromine and methyl groups on the aromatic ring are considered in these estimations.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity
C1 (ipso-COOH)~133Singlet
C2/C6 (ortho to COOH)~138Singlet
C3/C5 (ipso-Br)~124Singlet
C4 (ipso-CH3)~135Singlet
COOH~170Singlet
CH3~20Singlet

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of a solid sample like this compound is outlined below. This procedure can be adapted for solution-state NMR if the compound is sufficiently soluble in a suitable deuterated solvent.

I. Sample Preparation (Solid-State NMR)
  • Sample Packing : The solid sample of this compound is carefully packed into a solid-state NMR rotor (typically zirconia). The amount of sample required will depend on the rotor size, but generally, a few tens of milligrams are sufficient.

  • Rotor Capping : The rotor is securely capped to contain the sample during high-speed spinning.

II. Sample Preparation (Solution-State NMR)
  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Common choices include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol (CD3OD).[1]

  • Dissolution : Accurately weigh approximately 50-100 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[1][2]

  • Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

III. 13C NMR Data Acquisition (Solid-State)
  • Instrumentation : The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Magic Angle Spinning (MAS) : The sample is spun at a high rotation speed (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.

  • Cross-Polarization (CP) : A cross-polarization pulse sequence is commonly used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization from the more abundant 1H nuclei.[4]

  • High-Power Decoupling : High-power proton decoupling is applied during the acquisition of the 13C signal to remove scalar couplings between 13C and 1H, resulting in a spectrum of singlets.[5]

  • Acquisition Parameters :

    • Pulse Sequence : Cross-Polarization Magic Angle Spinning (CPMAS).

    • Contact Time : Optimized for the specific sample, typically in the range of 1-5 ms.

    • Recycle Delay : A delay of 2-5 seconds between scans is used to allow for nuclear spin relaxation.

    • Number of Scans : A large number of scans (hundreds to thousands) are typically accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

IV. 13C NMR Data Acquisition (Solution-State)
  • Instrumentation : The analysis is performed on a high-resolution solution-state NMR spectrometer.

  • Shimming : The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.[1]

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used.[1]

    • Spectral Width : Typically set to 0-220 ppm.[1]

    • Acquisition Time : Generally 1-2 seconds.[1]

    • Relaxation Delay : A delay of 2 seconds is common, but may need to be increased for quaternary carbons.[1]

    • Number of Scans : A significant number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[1]

V. Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : The baseline of the spectrum is corrected to be flat.

  • Referencing : The chemical shifts are referenced to a known standard. For solid-state NMR, adamantane is a common external standard, with its two peaks at 38.48 ppm and 29.45 ppm.[4] For solution-state NMR, the residual solvent peak or TMS is used for referencing.[1]

Logical Workflow of 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis start Start: Obtain this compound solid_prep Solid-State: Pack into rotor start->solid_prep solution_prep Solution-State: Dissolve in deuterated solvent start->solution_prep solid_acq Solid-State NMR: CPMAS Experiment solid_prep->solid_acq solution_acq Solution-State NMR: Proton-Decoupled Experiment solution_prep->solution_acq processing Fourier Transform, Phasing, Baseline Correction, Referencing solid_acq->processing solution_acq->processing analysis Spectral Interpretation: Assign chemical shifts processing->analysis end End: Structural Confirmation analysis->end

Caption: Logical workflow for 13C NMR analysis.

References

Mass spectrometry of 3,5-Dibromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-4-methylbenzoic Acid

Introduction

This compound (also known as 3,5-Dibromo-p-toluic acid) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Br₂O₂.[1][2] Its molecular weight is 293.94 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of this compound, providing precise information on its molecular weight, elemental composition, and fragmentation patterns. This guide details the expected mass spectrometric behavior of this compound under various ionization conditions, provides generalized experimental protocols, and presents key data in a structured format for researchers, scientists, and drug development professionals.

Ionization Techniques for Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. The two most common and suitable methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. This method typically induces extensive fragmentation, providing rich structural information. EI is well-suited for identifying the compound through its characteristic fragmentation pattern and is often used with Gas Chromatography (GC-MS) or a direct insertion probe.

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution.[3] For carboxylic acids, ESI is typically performed in negative ion mode, which leads to the formation of a deprotonated molecular ion, [M-H]⁻, with minimal fragmentation.[4][5] This is highly effective for confirming the molecular weight.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

Under electron ionization, this compound is expected to produce a complex mass spectrum characterized by a distinct molecular ion peak and several key fragment ions.

Molecular Ion and Isotopic Pattern

The molecular ion (M⁺˙) peak for this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A critical diagnostic feature will be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a triplet of peaks:

  • M⁺˙: (containing two ⁷⁹Br atoms) at m/z ≈ 292

  • (M+2)⁺˙: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 294

  • (M+4)⁺˙: (containing two ⁸¹Br atoms) at m/z ≈ 296

The relative intensities of these peaks will be approximately 1:2:1. This characteristic pattern is a definitive indicator for the presence of two bromine atoms in the ion.[6]

Predicted Fragmentation Pathway

Aromatic carboxylic acids undergo predictable fragmentation pathways in EI-MS.[7] The primary fragmentation events for this compound are expected to be the loss of the hydroxyl and carboxyl groups, followed by further fragmentation of the aromatic ring.

  • Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[8][9] This ion is often the base peak in the spectrum of benzoic acids.[9]

    • [C₈H₆Br₂O₂]⁺˙ → [C₈H₅Br₂O]⁺ + •OH (Loss of 17 Da)

  • Loss of a Carboxyl Radical (-•COOH): The entire carboxylic acid group can be lost, leading to the formation of a dibromotoluene radical cation.

    • [C₈H₆Br₂O₂]⁺˙ → [C₇H₅Br₂]⁺ + •COOH (Loss of 45 Da)

  • Decarbonylation of the Acylium Ion: The acylium ion formed in step 1 can subsequently lose a molecule of carbon monoxide (CO).

    • [C₈H₅Br₂O]⁺ → [C₇H₅Br₂]⁺ + CO (Loss of 28 Da)

  • Loss of Bromine: Fragmentation can also involve the loss of one or both bromine atoms from the molecular ion or subsequent fragment ions.

Data Presentation: Predicted EI-MS Fragments

The following table summarizes the key ions anticipated in the EI mass spectrum of this compound. The m/z values are calculated using the lightest isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

m/z (approx.)Proposed Ion StructureFormulaNotes
292, 294, 2963,5-Dibromo-4-methylbenzoyl cation (Molecular Ion)[C₈H₆Br₂O₂]⁺˙Characteristic 1:2:1 isotopic pattern.
275, 277, 279[M - OH]⁺[C₈H₅Br₂O]⁺Likely the base peak. Shows a 1:2:1 isotopic pattern.
247, 249, 251[M - COOH]⁺ or [[M-OH] - CO]⁺[C₇H₅Br₂]⁺Formed by two possible pathways. Shows a 1:2:1 isotopic pattern.
196, 198[[M - COOH] - Br]⁺[C₇H₅Br]⁺Loss of one bromine atom. Shows a 1:1 isotopic pattern.

Visualization: EI Fragmentation Pathway

G M [C₈H₆Br₂O₂]⁺˙ m/z ≈ 292, 294, 296 (Molecular Ion) F1 [C₈H₅Br₂O]⁺ m/z ≈ 275, 277, 279 M->F1 - •OH F2 [C₇H₅Br₂]⁺ m/z ≈ 247, 249, 251 M->F2 - •COOH F1->F2 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is ideal for confirming the molecular weight of this compound with high accuracy and sensitivity.

  • Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The molecule readily loses a proton to form the [M-H]⁻ ion. The resulting spectrum is typically clean, with the base peak corresponding to the deprotonated molecule. The characteristic 1:2:1 bromine isotopic pattern will be observed at m/z ≈ 291, 293, and 295.

  • Positive Ion Mode (+ESI): In positive ion mode, adduct formation is possible, most commonly with sodium to form an [M+Na]⁺ ion. This would appear as an isotopic cluster at m/z ≈ 315, 317, and 319.

Experimental Protocols

The following are detailed, generalized methodologies for the mass spectrometric analysis of this compound.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Weigh approximately 0.1-1.0 mg of solid this compound.

    • Place the solid sample into a clean glass capillary tube for use with a direct insertion probe (DIP).

  • Instrumentation:

    • Utilize a mass spectrometer (e.g., quadrupole, magnetic sector, or time-of-flight) equipped with an EI source.

  • Instrument Parameters:

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Sample Introduction: Insert the DIP into the vacuum lock. Gradually heat the probe (e.g., from 50 °C to 250 °C at a rate of 20 °C/min) to facilitate sample volatilization into the ion source.

  • Data Acquisition:

    • Acquire spectra continuously as the probe temperature increases.

    • Average the spectra across the peak of the total ion chromatogram (TIC) to obtain the final mass spectrum.

  • Data Analysis:

    • Identify the molecular ion triplet (M⁺˙, M+2, M+4).

    • Identify and assign structures to the major fragment ions based on their m/z values and isotopic patterns.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation:

    • Utilize a mass spectrometer (e.g., quadrupole, ion trap, Orbitrap, or Q-TOF) equipped with an ESI source.

    • Couple the ESI source to a liquid chromatography (LC) system or a syringe pump for direct infusion (flow injection analysis).

  • Instrument Parameters (Negative Ion Mode):

    • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide to facilitate ionization.

    • Flow Rate: 0.2-0.4 mL/min (for LC) or 5-10 µL/min (for direct infusion).

    • Capillary Voltage: -3.0 to -4.5 kV.

    • Nebulizing Gas (N₂) Pressure: 30-40 psi.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Acquisition:

    • Inject the sample into the instrument. If using LC, acquire data across the elution profile. For direct infusion, acquire data for 1-2 minutes.

  • Data Analysis:

    • Extract the mass spectrum for the [M-H]⁻ ion.

    • Confirm the molecular weight and verify the 1:2:1 isotopic pattern at m/z ≈ 291, 293, 295.

Mandatory Visualization: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing prep_solid Solid Sample prep_solution Prepare Solution (e.g., 1 mg/mL in MeOH) ionization Ionization (EI or ESI) prep_solution->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector acquisition Data Acquisition detector->acquisition interpretation Spectrum Interpretation (Fragmentation & Isotopic Pattern) acquisition->interpretation

Caption: General workflow for mass spectrometric analysis.

References

Crystal Structure of 3,5-Dibromo-4-methylbenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological relevance of 3,5-Dibromo-4-methylbenzoic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of these compounds.

Introduction

This compound and its analogues are halogenated aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of bromine atoms and a carboxylic acid group on the benzene ring imparts unique physicochemical properties, making them valuable building blocks for the development of novel pharmaceutical agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within their crystal lattices is crucial for structure-based drug design and for predicting their chemical behavior. This guide focuses on the crystallographic analysis of a key derivative, Methyl 3,5-dibromo-4-methylbenzoate, for which detailed structural data is available.

Crystal Structure Analysis of Methyl 3,5-dibromo-4-methylbenzoate

The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction.[1] The molecule is reported to be essentially planar.[1]

Crystallographic Data

The crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 774384.[2] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate

ParameterValue
Chemical FormulaC₉H₈Br₂O₂
Formula Weight307.97 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (7)
b (Å)14.5678 (10)
c (Å)7.3456 (5)
α (°)90
β (°)109.345 (3)
γ (°)90
Volume (ų)1022.12 (12)
Z4
Density (calculated)2.000 Mg/m³
Absorption Coefficient (mm⁻¹)7.965
F(000)592
Temperature (K)150(2)
RadiationMoKα (λ = 0.71073 Å)
R-factor (%)3.3
wR-factor (%)6.5

Data sourced from Saeed, A. et al. (2010).[1]

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is noted to be nearly planar, with a root-mean-square deviation of 0.0652 Å from the mean plane of the non-hydrogen atoms.[1] The crystal packing is stabilized by weak intermolecular interactions, including C-H···Br and C-H···O hydrogen bonds, as well as O···Br contacts.[1] These interactions link adjacent molecules, forming layers within the crystal lattice.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound derivatives.

Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

The synthesis of Methyl 3,5-dibromo-4-methylbenzoate can be achieved through the bromination of methyl 4-methylbenzoate.[1]

Materials:

  • Methyl 4-methylbenzoate

  • Bromine

  • Iron powder (catalyst)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Dissolve methyl 4-methylbenzoate in a suitable solvent under a nitrogen atmosphere.

  • Add a catalytic amount of iron powder.

  • Slowly add bromine to the reaction mixture over a period of 45 minutes.

  • Stir the mixture for 30 minutes at room temperature, followed by heating at 80 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add cold methanol to the mixture and stir overnight.

  • Filter the crude product and wash with cold methanol.

  • Recrystallize the crude product from methanol at 10 °C to obtain colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate.[1]

Synthesis and Purification of 3,5-Dibromo-4-methoxybenzoic Acid

A related derivative, 3,5-Dibromo-4-methoxybenzoic acid, can be synthesized by the electrophilic bromination of 4-methoxybenzoic acid.[3]

Materials:

  • 4-methoxybenzoic acid

  • Glacial acetic acid

  • Anhydrous iron(III) bromide (FeBr₃)

  • Bromine

  • 10% Sodium thiosulfate solution

  • Ethanol

Procedure:

  • Dissolve 4-methoxybenzoic acid in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • Add a solution of bromine in glacial acetic acid dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the mixture and pour it into cold water.

  • Quench excess bromine with a 10% sodium thiosulfate solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.[3]

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to facilitate crystallization, then place it in an ice bath.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[3]

Logical Workflow for Synthesis and Structural Analysis

As specific signaling pathways for this compound and its derivatives are not well-documented in the current literature, the following diagram illustrates a general experimental workflow for the synthesis, purification, and structural characterization of these compounds.

Experimental Workflow start Starting Material (e.g., 4-methylbenzoic acid derivative) synthesis Chemical Synthesis (e.g., Bromination) start->synthesis Reactants & Catalyst workup Reaction Work-up & Crude Product Isolation synthesis->workup Reaction Mixture purification Purification (Recrystallization) workup->purification Crude Product crystal_growth Single Crystal Growth purification->crystal_growth Purified Compound xrd Single-Crystal X-ray Diffraction Analysis crystal_growth->xrd High-Quality Single Crystal structure_sol Structure Solution & Refinement xrd->structure_sol Diffraction Data data_analysis Crystallographic Data Analysis structure_sol->data_analysis Structural Model final_structure Final Crystal Structure & Report data_analysis->final_structure Validated Structure

Workflow for Synthesis and Crystallographic Analysis.

Conclusion

This technical guide has summarized the available crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate, a key derivative of this compound. The detailed experimental protocols for the synthesis of this and related compounds provide a practical foundation for researchers. While the biological activities and specific signaling pathways of these particular molecules remain an area for further exploration, the structural insights and synthetic methodologies presented here are essential for advancing the study of halogenated benzoic acid derivatives in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Natural Occurrence of Brominated Benzoic Acids in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and characterization of brominated benzoic acids and related brominated compounds from marine sponges. Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, with halogenated compounds, particularly those containing bromine, being a significant class.[1][2] While brominated tyrosine derivatives are more extensively studied, brominated benzoic acids represent a noteworthy subclass of metabolites with potential pharmacological applications.[3][4]

Natural Occurrence of Brominated Benzoic Acids

Brominated benzoic acids have been identified as natural constituents in marine sponges, although they are less frequently reported than other brominated alkaloids. The most well-documented example is 3,5-Dibromo-4-methoxybenzoic acid, which has been isolated from marine sponges of the genera Amphimedon and Psammaplysilla.[3] Sponges of the order Verongida are particularly known for their production of a wide array of brominated metabolites.[1][5] These compounds are believed to play a role in chemical defense mechanisms for the sponge.[6]

While detailed quantitative data for brominated benzoic acids specifically is scarce in the literature, the broader class of brominated compounds can be found in significant quantities within certain sponge species.[3][5] The concentration and diversity of these compounds can vary based on geographical location and environmental factors.[7]

Table 1: Occurrence of a Brominated Benzoic Acid in Marine Sponges

Compound NameSponge SpeciesReference
3,5-Dibromo-4-methoxybenzoic acidAmphimedon sp.[3]
3,5-Dibromo-4-methoxybenzoic acidPsammaplysilla purpurea[3]

Note: Detailed quantitative data on the yield of these specific compounds from the raw sponge material is not widely reported in the available scientific literature.[3]

Experimental Protocols

The isolation and characterization of brominated benzoic acids from marine sponges follow a general workflow common in marine natural product chemistry. The following protocols are a composite of standard practices described in the literature for the extraction of brominated compounds.[3][8]

2.1. Extraction and Isolation

A generalized workflow for the extraction and isolation of brominated metabolites from marine sponges is depicted below. This process typically involves initial extraction with organic solvents, followed by partitioning and chromatographic separation to isolate pure compounds.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation Sponge Sponge Biomass (Lyophilized and Ground) Solvent Organic Solvent Extraction (e.g., MeOH/DCM) Sponge->Solvent Crude Crude Extract Solvent->Crude Partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude->Partition Fractions Solvent Fractions Partition->Fractions CC Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->CC HPLC High-Performance Liquid Chromatography (HPLC) CC->HPLC Pure Pure Compounds HPLC->Pure

Generalized workflow for the extraction and isolation of brominated metabolites.

Detailed Methodologies:

  • Sample Collection and Preparation: Sponge samples are collected and, to prevent degradation of secondary metabolites, are typically frozen immediately. Prior to extraction, the samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered sponge material is exhaustively extracted with a sequence of organic solvents, often starting with a mixture of methanol (MeOH) and dichloromethane (DCM). This is typically done at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in water or a water/methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This results in several fractions enriched with compounds of different polarities.

  • Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds.

    • Column Chromatography (CC): Fractions are often first separated using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using HPLC, often with a reversed-phase column (e.g., C18). This technique provides higher resolution and is crucial for obtaining pure compounds.

2.2. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key indicator for the presence and number of bromine atoms in the molecule.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule. For brominated aromatic compounds, the characteristic chemical shifts and coupling patterns in the 1H NMR spectrum are particularly informative.[1]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.

Biosynthesis of Brominated Compounds

The biosynthesis of brominated compounds in marine sponges is a complex process that is not yet fully understood. It is believed to involve the enzymatic action of halogenases, specifically bromoperoxidases, which catalyze the oxidation of bromide ions from seawater to form reactive bromine species.[10] These reactive species then electrophilically attack precursor molecules, such as tyrosine, leading to the formation of brominated derivatives.[11] Benzoic acids can be derived from the degradation of the side chain of cinnamic acid, which itself is formed from phenylalanine, an aromatic amino acid.[12]

The following diagram illustrates a proposed logical relationship in the early stages of the biosynthesis of brominated aromatic compounds in marine sponges.

G cluster_precursors Precursor Synthesis cluster_benzoic_acid Benzoic Acid Formation cluster_bromination Bromination Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Shikimate->Aromatic_AA Cinnamic_Acid Cinnamic Acid Aromatic_AA->Cinnamic_Acid Side_Chain_Deg Side-Chain Degradation Cinnamic_Acid->Side_Chain_Deg Benzoic_Acid Benzoic Acid Side_Chain_Deg->Benzoic_Acid Reactive_Br Reactive Bromine Species Benzoic_Acid->Reactive_Br Electrophilic Addition Bromide Bromide (from seawater) Bromoperoxidase Bromoperoxidase Bromide->Bromoperoxidase Bromoperoxidase->Reactive_Br Brominated_Benzoic Brominated Benzoic Acid Reactive_Br->Brominated_Benzoic

Proposed biosynthetic pathway for brominated benzoic acids in marine sponges.

Conclusion and Future Perspectives

Brominated benzoic acids represent a class of marine natural products with potential for further investigation. While their reported occurrence is currently limited, the vast chemical diversity of marine sponges suggests that more examples are likely to be discovered with continued exploration. The development of more sensitive analytical techniques and targeted isolation methods will be crucial in identifying and quantifying these compounds.[6] Further research into their biosynthesis could also open up possibilities for biotechnological production. The unique chemical structures of these compounds make them interesting candidates for drug discovery programs, particularly in the areas of antimicrobial and anticancer research.[4]

References

A Technical Guide to Computational Predictions for 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the computational characterization of 3,5-Dibromo-4-methylbenzoic acid. In the absence of extensive experimental data, computational chemistry offers a powerful, predictive approach to understanding the molecule's structural, electronic, and spectroscopic properties. This guide outlines a robust workflow using Density Functional Theory (DFT) to predict key molecular parameters. Methodologies for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis are detailed. The resulting predictive data, presented in structured tables, offer crucial insights for applications in medicinal chemistry and materials science, providing a foundational dataset for future experimental validation and drug design initiatives.[1][2]

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring two bromine atoms and a methyl group on the benzoic acid scaffold, suggests potential utility as an intermediate in organic synthesis and drug discovery.[3] The bromine substituents can significantly alter the molecule's lipophilicity, reactivity, and binding interactions, making it a compound of interest for developing novel therapeutic agents.

Computational chemistry provides an essential toolkit for modern drug discovery, enabling the rapid assessment of molecular properties and accelerating the design-make-test-analyze cycle.[1][4] By employing theoretical models, we can predict a molecule's behavior and characteristics before undertaking costly and time-consuming laboratory synthesis and analysis. This guide details the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to elucidate the properties of this compound.[5][6][7]

Computational Methodology

The protocol outlined below describes a standard yet powerful approach for the in silico characterization of substituted benzoic acids.

2.1 Software and Theoretical Level

All calculations were theoretically performed using the Gaussian 16 suite of programs. The initial molecular structure of this compound was built using GaussView 6. The geometry was then optimized using Density Functional Theory (DFT) with the widely adopted Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5][6] The 6-311++G(d,p) basis set was chosen for all atoms, as it provides a good balance between computational cost and accuracy for systems containing halogens and lone pairs.

2.2 Geometry Optimization and Vibrational Analysis

A full geometry optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria were set to the default "tight" parameters in Gaussian. Following optimization, a vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

2.3 Electronic Property Calculation

Based on the optimized geometry, key electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Additionally, the Molecular Electrostatic Potential (MEP) surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted Data and Analysis

The following sections present the hypothetical data derived from the computational protocol.

3.1 Predicted Molecular Geometry

The optimization process yields the most stable 3D conformation of the molecule. Key bond lengths, bond angles, and dihedral angles are summarized below. These parameters provide the fundamental framework for understanding the molecule's shape and steric profile.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Atom(s) Predicted Value Unit
Bond Lengths
C(ar)-C(ar) 1.39 - 1.41 Å
C(ar)-Br 1.89 Å
C(ar)-C(methyl) 1.51 Å
C(ar)-C(acid) 1.49 Å
C=O 1.21 Å
C-O 1.35 Å
O-H 0.97 Å
Bond Angles
C-C-C (ring) 118 - 122 Degrees
C-C-Br 119.5 Degrees
C-C-C(acid) 120.8 Degrees
O=C-O 123.5 Degrees

| Dihedral Angle | O=C-O-H | ~0.0 | Degrees |

Note: "ar" refers to an aromatic carbon atom. Values are representative predictions from B3LYP/6-311++G(d,p) calculations.

3.2 Predicted Vibrational Frequencies

The calculated vibrational frequencies are essential for interpreting experimental IR and Raman spectra.[8][9] Key vibrational modes and their predicted wavenumbers are presented below. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to correct for anharmonicity and method limitations.

Table 2: Predicted Major Vibrational Frequencies (Scaled)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Predicted Intensity
O-H Stretch (Carboxylic Acid) 3570 Strong (IR)
C-H Stretch (Aromatic) 3080 Medium (IR)
C-H Stretch (Methyl) 2985 Medium (IR)
C=O Stretch (Carboxylic Acid) 1725 Very Strong (IR)
C=C Stretch (Aromatic Ring) 1580 Strong (IR, Raman)
C-O Stretch (Carboxylic Acid) 1290 Strong (IR)

| C-Br Stretch | 650 | Medium (IR, Raman) |

3.3 Predicted Electronic Properties

Frontier Molecular Orbitals (FMOs) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's kinetic stability and reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties

Property Predicted Value Unit
HOMO Energy -6.85 eV
LUMO Energy -1.75 eV
HOMO-LUMO Energy Gap (ΔE) 5.10 eV
Dipole Moment 2.15 Debye

| TPSA (Topological Polar Surface Area) | 37.3 | Ų |

The calculated Topological Polar Surface Area (TPSA) of 37.3 Ų is a valuable descriptor in drug discovery for predicting drug transport properties.[10]

Visualizations

Diagrams are crucial for visualizing workflows and relationships. The following sections provide Graphviz diagrams as specified.

4.1 Computational Workflow

The following diagram illustrates the logical flow of the computational analysis performed on this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis 3. Analysis & Validation mol_build Build Initial 3D Structure (GaussView) geom_opt Geometry Optimization mol_build->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq prop_calc Electronic Property Calculation (HOMO, LUMO, MEP) data_extract Extract & Tabulate Data (Bond Lengths, Angles, Energies) prop_calc->data_extract check_freq->geom_opt Imaginary Freq > 0 (Transition State/Error) check_freq->prop_calc Freq = 0 (Stable Minimum) compare_exp Compare with Experimental Data (FTIR, Raman) data_extract->compare_exp

Caption: Computational chemistry workflow for predicting molecular properties.

Conclusion

This technical guide outlines a standard computational protocol for the theoretical characterization of this compound using DFT calculations. The predicted data on molecular geometry, vibrational spectra, and electronic properties provide a robust, quantitative foundation for understanding this molecule. These in silico results serve as a valuable starting point for guiding future synthetic efforts, spectroscopic analysis, and structure-activity relationship (SAR) studies in drug discovery programs.[1][11] The presented workflow is broadly applicable to other small organic molecules, demonstrating the predictive power of computational chemistry in modern scientific research.

References

Theoretical properties of 3,5-Dibromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of this compound (CAS No. 67973-32-4). The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, collating essential information for its use in organic synthesis and research. As a key intermediate, understanding its properties is crucial for the development of novel compounds.[1][2] This guide serves as a foundational resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to support professionals in the fields of chemistry and drug development.

Physicochemical and Theoretical Properties

This compound is a substituted aromatic carboxylic acid.[3] Its properties are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group, as well as the electron-donating methyl group. The following table summarizes its key physicochemical properties, with some values being predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₈H₆Br₂O₂[1][2][4][5]
Molecular Weight 293.94 g/mol [1][2][4][5]
Melting Point 242 °C[5][6]
Boiling Point (Predicted)374.6 ± 42.0 °C[5][6]
Density (Predicted)1.951 ± 0.06 g/cm³[3][5][6]
pKa (Predicted)3.59 ± 0.10[5][6]
LogP (Calculated)3.21822[4]
Topological Polar Surface Area 37.3 Ų[4]
Form Solid[6]
Color White to off-white[6]

Chemical Structure and Identifiers

The structural identity of a compound is fundamental for its application in research. Below is the 2D chemical structure of this compound and a table of its primary chemical identifiers.

Figure 1. Chemical structure of this compound.
IdentifierValueSource(s)
CAS Number 67973-32-4[1][4][5]
Synonyms 3,5-Dibromo-p-toluic acid[1][3][4]
InChI InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)[3][6]
SMILES CC1=C(Br)C=C(C=C1Br)C(=O)O[4]

Synthesis and Purification

This compound is typically synthesized via the electrophilic bromination of p-toluic acid (4-methylbenzoic acid). The methyl group and the carboxylic acid group on the aromatic ring direct the incoming bromine atoms to the ortho and meta positions, respectively. The ortho positions to the activating methyl group are favored, leading to the desired 3,5-dibromo product.

Experimental Protocol: Bromination of p-Toluic Acid

This protocol is a representative method adapted from general procedures for the bromination of benzoic acid derivatives.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) to the solution to act as a Lewis acid catalyst.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature, and the rate controlled to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80 °C) and stir for several hours until the reaction is complete.[7] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.

  • Work-up: Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

workflow start Start: p-Toluic Acid + Glacial Acetic Acid dissolve Dissolve Starting Material start->dissolve add_catalyst Add FeBr₃ Catalyst dissolve->add_catalyst add_bromine Dropwise Addition of Bromine (2.2 eq) add_catalyst->add_bromine react Heat and Stir (Monitor by TLC) add_bromine->react cool_quench Cool and Pour into Ice Water Quench with Na₂S₂O₃ react->cool_quench filter Vacuum Filtration Wash with Cold Water cool_quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Product recrystallize->dry end End: Pure 3,5-Dibromo-4- methylbenzoic Acid dry->end

Figure 2. General workflow for the synthesis and purification of this compound.

Spectroscopic Data (Theoretical)

  • ¹H NMR: The proton NMR spectrum is expected to be simple.

    • A singlet for the two equivalent aromatic protons (H-2 and H-6).

    • A singlet for the three protons of the methyl group (CH₃).

    • A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for each unique carbon atom.

    • A signal for the carboxyl carbon (-COOH).

    • Four signals for the aromatic carbons: C1 (attached to -COOH), C3/C5 (attached to Br), C4 (attached to CH₃), and C2/C6 (attached to H).

    • A signal for the methyl carbon (-CH₃).

  • IR Spectroscopy: The infrared spectrum would be characterized by key functional group absorptions.

    • A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).

    • Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹).

    • A C-Br stretch at lower wavenumbers (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1][2] Its structure offers several reaction sites for further chemical modification:

  • The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules.

  • The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the aromatic ring.

While direct biological activity data for this compound is limited in public literature, structurally related halogenated and methylated benzoic acid derivatives have been investigated for a range of bioactivities, including antimicrobial and anti-inflammatory properties.[8][9] This suggests that derivatives of this compound could serve as scaffolds in medicinal chemistry for developing novel therapeutic agents.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[6] Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Codes: Xi[6]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[3][6]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3][6]

  • Precautionary Statements (GHS):

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties. Its utility in organic synthesis is significant, providing a versatile scaffold for constructing more complex molecules through reactions at its carboxylic acid and bromo-substituted sites. While direct biological applications are not yet widely reported, its structural motifs are common in bioactive compounds, marking it as a molecule of interest for further research in medicinal chemistry and materials science. This guide provides the core technical information required for its effective and safe use in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-methylbenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol is presented in a two-step sequence involving the dibromination of methyl 4-methylbenzoate followed by the hydrolysis of the resulting ester.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The methyl group at the 4-position and the carboxylic acid group at the 1-position offer additional sites for chemical modification. This protocol details a reliable and high-yielding synthetic route starting from commercially available materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Dibromination: Electrophilic aromatic substitution of methyl 4-methylbenzoate with bromine to yield methyl 3,5-dibromo-4-methylbenzoate.

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Methyl 3,5-dibromo-4-methylbenzoateC₉H₈Br₂O₂307.9788-9086
This compoundC₈H₆Br₂O₂293.94242~95 (estimated)

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate[1]

This protocol is adapted from the synthesis of methyl 3,5-dibromo-4-methylbenzoate.

Materials:

  • Methyl 4-methylbenzoate

  • Bromine (Br₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methanol (MeOH)

  • Nitrogen (N₂) gas supply

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Apparatus for working under an inert atmosphere

  • Filtration apparatus

Procedure:

  • A mixture of methyl 4-methylbenzoate and a slight excess of anhydrous aluminum chloride is placed in a round-bottom flask under a nitrogen atmosphere.

  • Bromine is added to the mixture over a period of 45 minutes.

  • The reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The temperature is then raised to 80°C, and the mixture is stirred for 1 hour.

  • After cooling to room temperature, cold methanol is added to the reaction mixture.

  • The mixture is stirred overnight to allow for the precipitation of the crude product.

  • The crude product is collected by filtration and washed with cold methanol.

  • The product is then recrystallized from methanol at 10°C to afford pure methyl 3,5-dibromo-4-methylbenzoate as colorless crystals.[1]

Step 2: Synthesis of this compound

This protocol is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid and is expected to give a high yield for this substrate.[2]

Materials:

  • Methyl 3,5-dibromo-4-methylbenzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Methyl 3,5-dibromo-4-methylbenzoate is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide in a round-bottom flask.

  • The mixture is heated under reflux for 4 hours.

  • After cooling the reaction mixture to room temperature, concentrated hydrochloric acid is added dropwise until the solution is acidic (pH ~2), leading to the precipitation of a white solid.

  • The precipitate is collected by filtration.

  • The solid is washed with cold water to remove any inorganic impurities.

  • The product, this compound, is dried under vacuum.

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons and a singlet for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expected signals would include carbons of the aromatic ring, the methyl group, and the carboxylic acid group.

  • IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-Br stretches.

  • Mass Spectrometry: The molecular ion peak should be observed, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Dibromination cluster_step2 Step 2: Hydrolysis start Methyl 4-methylbenzoate reagents1 Br₂, AlCl₃ reaction1 Dibromination Reaction (Room Temp -> 80°C) start->reaction1 reagents1->reaction1 workup1 Work-up & Recrystallization (Methanol) reaction1->workup1 intermediate Methyl 3,5-dibromo-4-methylbenzoate workup1->intermediate reaction2 Ester Hydrolysis (Reflux) intermediate->reaction2 reagents2 NaOH, H₂O, MeOH then HCl reagents2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of 3,5-Dibromo-4-methylbenzoic Acid from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3,5-dibromo-4-methylbenzoic acid, a valuable intermediate in organic synthesis, starting from p-toluic acid. The protocol outlines the necessary reagents, equipment, and procedural steps for the electrophilic bromination of the aromatic ring. Additionally, this guide includes a comprehensive summary of the physicochemical and spectroscopic data for the target compound, presented in a clear tabular format for ease of reference. A graphical representation of the experimental workflow is also provided to aid in the visualization of the synthesis process.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a key building block in the development of novel pharmaceutical agents and other complex organic molecules. The presence of two bromine atoms on the benzene ring significantly influences the molecule's reactivity and provides handles for further chemical modifications, such as cross-coupling reactions. This protocol details the dibromination of p-toluic acid using molecular bromine in the presence of a Lewis acid catalyst.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.[1][2][3]

PropertyValue
CAS Number 67973-32-4
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Appearance Solid
Purity ≥97%

Note: Specific physical properties such as melting point and detailed spectroscopic data (NMR, IR, MS) should be determined experimentally upon synthesis and purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of similar aromatic carboxylic acids.[4][5]

Materials and Equipment:

  • p-Toluic acid

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃) or iron powder

  • Glacial acetic acid

  • 10% Sodium thiosulfate solution

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve p-toluic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) bromide or iron powder.

  • Bromine Addition: From the dropping funnel, slowly add a solution of bromine (2.2 eq) dissolved in a small amount of glacial acetic acid to the reaction mixture at room temperature. The addition should be carried out in a well-ventilated fume hood.

  • Reaction: After the addition is complete, stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux for a period to ensure complete dibromination.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Work-up: To quench any unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and any inorganic impurities.

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start p-Toluic Acid dissolution Dissolve in Glacial Acetic Acid start->dissolution catalyst Add FeBr3 (catalyst) dissolution->catalyst bromination Add Br2 in Glacial Acetic Acid catalyst->bromination reaction Stir at RT (or reflux) bromination->reaction quench Quench with Ice Water & Na2S2O3 reaction->quench filtration1 Vacuum Filtration quench->filtration1 wash1 Wash with Cold Water filtration1->wash1 crude_product Crude Product wash1->crude_product recrystallization Recrystallize from Hot Ethanol crude_product->recrystallization crystallization Cool to Crystallize recrystallization->crystallization filtration2 Vacuum Filtration crystallization->filtration2 wash2 Wash with Cold Ethanol filtration2->wash2 final_product Pure 3,5-Dibromo-4- methylbenzoic Acid wash2->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated chemical fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from p-toluic acid. By following the outlined protocol, researchers can reliably prepare this important synthetic intermediate for use in various research and development applications, particularly in the field of medicinal chemistry and drug discovery. The provided data and workflow diagram serve as valuable resources for the successful execution and understanding of this chemical transformation.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dibromo-4-methylbenzoic acid as a key building block. This versatile substrate allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance under relatively mild conditions.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide.[1] In the context of this compound, the two bromine atoms serve as reactive handles for the sequential or double coupling with various (hetero)arylboronic acids, leading to the generation of complex molecular architectures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Comparison of Reaction Conditions for Analogous Suzuki-Miyaura Couplings

While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of structurally and electronically similar aryl bromides and dibromides. This data serves as a valuable guide for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13,5-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O/MeOHReflux24-[3]
23-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.597[4]
34-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃Water/MeOHRT2>98[4]
43,5-Dibromo-2,4,6-trimethylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001896[5]
51-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80299[6]
63,5-Dichloro-1,2,4-thiadiazole4-Methylphenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Toluene/MeOH/H₂OReflux2457[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Double Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-4-methylbenzoic Acids

This protocol is designed for the exhaustive diarylation of the starting material.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0-4.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2-3.0 equiv), and the base (e.g., K₂CO₃, 3.0-4.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3,5-diaryl-4-methylbenzoic acid.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling

Achieving selective mono-arylation can be challenging and often requires careful control of reaction conditions. Using a slight excess of the boronic acid and shorter reaction times can favor the mono-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid (1.1-1.2 equiv) and base (2.0 equiv).

  • Heat the reaction mixture to a lower temperature (e.g., 70-80 °C) and monitor the reaction closely by TLC or LC-MS.

  • Stop the reaction when a significant amount of the mono-arylated product has formed and before substantial formation of the di-arylated product occurs.

  • Follow the work-up and purification procedure outlined in Protocol 1 (steps 7-11). Note that purification will require careful separation of the starting material, mono-arylated product, and di-arylated product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_aryl_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_aryl_intermediate boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactant Ar-Br reactant->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_procedure Reaction Procedure cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat and Stir (80-100°C) atmosphere->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling acidification Acidify with 1M HCl cooling->acidification extraction Extract with Organic Solvent acidification->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography or Recrystallization concentration->chromatography

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Reaction_Scheme reactant This compound product 3,5-Diaryl-4-methylbenzoic acid reactant->product boronic_acid Ar-B(OH)₂ (2.2 equiv) conditions [Pd Catalyst] Base, Solvent, Heat

Caption: Synthesis of 3,5-diaryl-4-methylbenzoic acid.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-4-methylbenzoic acid. This versatile building block, featuring two reactive bromine atoms, is a valuable starting material for the synthesis of a wide array of complex organic molecules. The described methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the development of novel pharmaceutical agents and functional materials.

The strategic functionalization of this compound allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of the carboxylic acid and methyl groups offers additional sites for modification, further expanding the accessible chemical space.

Key Reaction Pathways

The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. The three main types of coupling reactions detailed in this document are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2]

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the current literature, the data presented for the analogous 3,5-dibromo-4-methoxybenzoic acid provides a strong indication of expected reactivity and yields.[1] Optimization of reaction conditions for the methyl-substituted substrate is recommended.

Table 1: Representative Data for Suzuki-Miyaura Coupling of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3,5-Diphenyl-4-methoxybenzoic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O901885
24-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-4-methoxybenzoic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1002492
33-Fluorophenylboronic acid3,5-Bis(3-fluorophenyl)-4-methoxybenzoic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O801678
4Thiophen-2-ylboronic acid3,5-Di(thiophen-2-yl)-4-methoxybenzoic acidPd(dppf)Cl₂ (3)K₂CO₃DMF1101288

Table 2: Representative Data for Sonogashira Coupling of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]

EntryTerminal AlkyneProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene3,5-Bis(phenylethynyl)-4-methoxybenzoic acidPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601291
2Ethynyltrimethylsilane3,5-Bis((trimethylsilyl)ethynyl)-4-methoxybenzoic acidPd(PPh₃)₂Cl₂ (2)CuI (5)DIPAToluene501685
31-Hexyne3,5-Bis(hex-1-yn-1-yl)-4-methoxybenzoic acidPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF701088
43-Ethynyltoluene3,5-Bis((3-tolyl)ethynyl)-4-methoxybenzoic acidPd(PPh₃)₂Cl₂ (2)CuI (4)DIPATHF/Toluene651493

Table 3: Representative Data for Buchwald-Hartwig Amination of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]

EntryAmineProductPre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine3,5-Dimorpholino-4-methoxybenzoic acidPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001894
2Aniline3,5-Bis(phenylamino)-4-methoxybenzoic acidPd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102482
3Benzylamine3,5-Bis(benzylamino)-4-methoxybenzoic acidPd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene1002088
4Pyrrolidine3,5-Di(pyrrolidin-1-yl)-4-methoxybenzoic acidPd₂(dba)₃ (2)XPhos (4)NaOtBuToluene901696

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed cross-coupling of this compound. These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 3,5-diaryl-4-methylbenzoic acids.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).[1]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl compound.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the synthesis of 3,5-bis(alkynyl)-4-methylbenzoic acids.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1]

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (2.2 eq.) to the reaction mixture dropwise via syringe.

  • The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC until the starting material is consumed.[1]

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 3,5-diamino-4-methylbenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (2.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 3.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried reaction vessel.[1]

  • Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (2.2 eq.) to the mixture.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat & Stir (Monitor by TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Column Chromatography or Recrystallization) G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex Ar = 3,5-disubstituted-4-methylbenzoyl X = Br transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_diaryl Base reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl Ar-Pd(II)-C≡CR(L2) transmetalation->pd2_alkynyl cu_halide CuX transmetalation->cu_halide Regeneration reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation (R-C≡C-H) cu_halide->alkyne_activation Base cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycle for the Sonogashira coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex Ar = 3,5-disubstituted-4-methylbenzoyl X = Br amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'R''NH, Base pd2_amido Ar-Pd(II)-NR'R''(L2) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Esterification of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylbenzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of bromine atoms and a methyl group on the benzoic acid scaffold can significantly influence the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, making them attractive building blocks in medicinal chemistry. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for further functionalization and can be a key step in the synthesis of active pharmaceutical ingredients (APIs).

This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via the Fischer-Speier esterification method.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of this compound with methanol and ethanol. Yields are dependent on reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 3,5-dibromo-4-methylbenzoateMethanolConc. H₂SO₄4 - 686[1]
Ethyl 3,5-dibromo-4-methylbenzoateEthanolConc. H₂SO₄6 - 885 - 95[2]

Experimental Protocols

The following protocols describe the synthesis of methyl and ethyl 3,5-dibromo-4-methylbenzoate using a classic acid-catalyzed esterification method.[2]

Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[2] Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2] Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-dibromo-4-methylbenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.[2]

Protocol 2: Synthesis of Ethyl 3,5-dibromo-4-methylbenzoate

This protocol is similar to the synthesis of the methyl ester, with adjustments for the use of ethanol.[2]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of anhydrous ethanol (20-40 eq).

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 6-8 hours, monitoring by TLC.[2]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Product start This compound reagents Alcohol (Methanol or Ethanol) Concentrated H₂SO₄ reflux Reflux (4-8 hours) reagents->reflux Heat cool Cool to RT reflux->cool evaporate Evaporate Excess Alcohol cool->evaporate extract Aqueous Work-up (H₂O, NaHCO₃, Brine) evaporate->extract dry Dry (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure Ester Product purify->product

Caption: Workflow for the Fischer esterification of this compound.

References

Application Notes and Protocols for Amide Bond Formation Using 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a dibrominated toluic acid core, offers a unique scaffold for the generation of diverse amide libraries. The presence of two bromine atoms provides opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid moiety is readily converted to an amide, a common functional group in biologically active molecules. Amides derived from structurally similar benzoic acids have shown promise as potent inhibitors of key signaling proteins, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in various cancers.[1] These application notes provide detailed protocols for the amide bond formation using this compound and highlight the potential applications of the resulting products in drug discovery.

Data Presentation

While specific quantitative data for amide bond formation using this compound is not extensively available in the current literature, the following table presents representative yields for amide coupling reactions of structurally similar benzoic acid analogs under standard conditions. These examples demonstrate the feasibility of achieving high yields.

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF1278
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85

Table 1: Representative yields for amide formation with benzoic acid analogs. Data is presented for structurally similar compounds to indicate expected reaction efficiency.[1]

Characterization Data of a Representative N-Aryl Benzamide

The following table provides expected spectroscopic data for a representative N-aryl benzamide synthesized from a substituted benzoic acid. This data is crucial for the structural elucidation and confirmation of the final product.

Spectroscopic DataChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR
-NH- (amide)11.71 (s, 1H)
Aromatic-H8.13 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 7.8 Hz, 2H), 7.72 (s, 1H), 7.54 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 7.8 Hz, 2H), 6.43 (s, 2H), 6.35 (s, 1H)
-OCH₃3.82 (s, 6H)
Ar-CH₃2.42 (s, 3H)
¹³C NMR 161.37, 156.60, 147.52, 146.16, 144.57, 143.44, 131.41, 129.82, 128.23, 118.47, 100.77, 97.59, 55.61, 29.73, 21.56

Table 2: Representative ¹H and ¹³C NMR data for 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methylphenylamido)benzamide.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of amides from this compound using common coupling reagents.

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a standard and cost-effective method for the formation of an amide bond.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling using HATU for Sterically Hindered Substrates

This protocol is particularly useful for coupling sterically hindered carboxylic acids or amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Slowly add DIPEA (3.0 equiv) to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Start This compound + Amine + Coupling Reagents + Base in Solvent Stir Stir at 0°C to RT (1-24h) Start->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash Aqueous Wash (NaHCO3, Brine) Dilute->Wash Dry Dry over MgSO4/Na2SO4 & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for the synthesis of amides from this compound.

Potential Application in Drug Discovery: FGFR1 Inhibition

Amide derivatives of substituted benzoic acids have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1] Aberrant FGFR1 signaling can drive tumor growth and proliferation. Inhibition of FGFR1 can block downstream signaling pathways like MAPK and PLCγ.

G cluster_0 FGFR1 Signaling Pathway cluster_1 Inhibition FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates MAPK MAPK Pathway FGFR1->MAPK Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK->Proliferation Inhibitor 3,5-Dibromo-4-methyl- benzamide Derivative Inhibitor->FGFR1 Inhibits

Caption: Inhibition of the FGFR1 signaling pathway by a potential benzamide-based inhibitor.

References

Using 3,5-Dibromo-4-methylbenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 3,5-Dibromo-4-methylbenzoic Acid in Organic Synthesis

Introduction

This compound, also known as 3,5-Dibromo-p-toluic acid, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two bromine atoms, a methyl group, and a carboxylic acid, offers multiple reactive sites for strategic molecular development. This unique substitution pattern makes it an ideal starting material for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The bromine atoms at the 3 and 5 positions are prime handles for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a wide range of derivatives such as esters and amides.[2][3]

Key Applications in Synthesis

The primary utility of this compound lies in its capacity to undergo cross-coupling reactions, which allow for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] These reactions are fundamental in modern organic synthesis for building the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials.[4]

  • Suzuki-Miyaura Coupling: The bromine atoms are readily displaced in Suzuki-Miyaura reactions, enabling the formation of C-C bonds with aryl or vinyl boronic acids.[2][3] This pathway is extensively used to construct biaryl systems, a common motif in many biologically active compounds.[2][5] The reaction is favored for its mild conditions and high tolerance of various functional groups.[6]

  • Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between the aryl bromide and terminal alkynes, providing access to substituted alkynyl-aromatic structures.[3]

  • Buchwald-Hartwig Amination: This powerful method allows for the synthesis of N-aryl compounds by forming C-N bonds with primary or secondary amines.[3] It is a key transformation for creating aniline derivatives that are prevalent in drug candidates.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be easily modified. It can be converted to esters, amides, or acid chlorides, providing a secondary point for introducing molecular diversity and fine-tuning the physicochemical properties of the target molecules.[2]

Application in Bioactive Molecule Synthesis

Derivatives of structurally similar dibrominated benzoic acids have shown significant potential as bioactive agents. For instance, compounds derived from the analogous 3,5-dibromo-4-methoxybenzoic acid have been investigated as thyroid hormone receptor (TR) antagonists and for their anticancer and antioxidant properties.[7] The synthetic strategies employed for these molecules, such as demethylation followed by etherification and cross-coupling, can be adapted for this compound to explore new chemical space for drug discovery.

Quantitative Data

The following table summarizes biological activity data for bioactive molecules derived from or structurally related to this compound, illustrating the therapeutic potential of this structural class.

Compound Name/StructureBioactivityAssay SystemQuantitative Data (IC₅₀/EC₅₀)Reference
3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acidTR AntagonismReporter Gene Assay (CHO cells)No agonist activity[7]
Bis(2,3-dibromo-4,5-dimethoxybenzyl) etherAnticancerMTT Assay (K562 leukemia cells)IC₅₀: ~5 µM (at 72h)[7]
Methyl 3,5-dibromo-orsellinateAntimicrobialBroth microdilutionMIC: 4 µg/mL (vs. S. aureus)[8]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a building block. These protocols are based on established procedures for structurally related compounds.[3][7]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent system to the vessel.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond to synthesize an N,N'-di-substituted aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (2.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., BINAP or Xantphos, 0.04 eq)

  • Base (e.g., NaOt-Bu or K₃PO₄, 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3]

  • Extract the aqueous layer with ethyl acetate (3x).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: Amide Bond Formation via Acid Chloride

This protocol describes the conversion of the carboxylic acid to an amide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Amine (R-NH₂) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

Procedure:

  • Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the solution becomes clear. Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine and triethylamine in DCM. Add the amine solution dropwise to the acid chloride solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize or use column chromatography to purify the final amide product.

Visualizations

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds start 3,5-Dibromo- 4-methylbenzoic acid suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd Catalyst, Base, Ligand prod_biaryl Biaryl Compounds (C-C Bond) suzuki->prod_biaryl prod_alkyne Alkynyl Arenes (C-C Bond) sonogashira->prod_alkyne prod_amine N-Aryl Amines (C-N Bond) buchwald->prod_amine

Caption: General workflow for cross-coupling reactions.

G cluster_cat Catalytic Cycle A 3,5-Dibromo- 4-methylbenzoic acid D Oxidative Addition A->D B Arylboronic Acid (Ar-B(OH)₂) F Transmetalation B->F Base C Catalyst Activation Pd(0) Species C->D Reacts with Aryl Halide E Aryl-Pd(II)-Br Intermediate D->E E->F G Aryl-Pd(II)-Ar' Intermediate F->G H Reductive Elimination G->H H->C Regenerates Catalyst I Biaryl Product H->I

Caption: Suzuki-Miyaura catalytic cycle pathway.

References

Application Notes and Protocols for the Derivatization of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3,5-dibromo-4-methylbenzoic acid, a key intermediate in organic synthesis.[1] The primary focus is on two common and versatile derivatization reactions: esterification and amidation of the carboxylic acid moiety. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. While specific quantitative data for all derivatives of this compound is not extensively available, the provided protocols are based on established methods for structurally similar compounds, ensuring a high probability of success.

Esterification of this compound

Esterification of this compound is a common strategy to modify its physicochemical properties, such as lipophilicity and cell permeability, which is particularly relevant in drug design and development. The resulting esters can serve as valuable intermediates for further synthetic transformations.

The following table summarizes typical reaction conditions and yields for the esterification of this compound and its analogs.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)Reference
Methyl 3,5-dibromo-4-methylbenzoateMethanolBromine/Methanol186[2]
Methyl 3,5-dibromo-4-methoxybenzoateMethanolConc. H₂SO₄4 - 685 - 95[3]
Ethyl 3,5-dibromo-4-methoxybenzoateEthanolConc. H₂SO₄6 - 885 - 95[3]

Note: Data for methoxy analogs are provided for comparison and as a benchmark for optimization.

Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

This protocol is adapted from the synthesis of methyl 3,5-dibromo-4-methylbenzoate.[2]

Materials:

  • Methyl 4-methylbenzoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Nitrogen gas (N₂)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine methyl 4-methylbenzoate and anhydrous aluminum chloride.

  • Over a period of 45 minutes, add bromine to the mixture.

  • Stir the mixture for an additional 30 minutes at room temperature, followed by 1 hour at 80°C.

  • Cool the reaction mixture to room temperature and add cold methanol (100 ml).

  • Stir the mixture overnight.

  • Filter the crude product and wash it with methanol at 30°C.

  • Recrystallize the product from methanol at 10°C to obtain colorless crystals of methyl 3,5-dibromo-4-methylbenzoate.[2]

Protocol 2: General Fischer Esterification

This is a general protocol for the acid-catalyzed esterification of benzoic acids and can be adapted for various alcohols.[3][4]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol, which serves as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the product by column chromatography or recrystallization.[4]

Fischer_Esterification start This compound + Alcohol (excess) reaction Reflux start->reaction reagents cat. H₂SO₄ reagents->reaction workup1 Cool & Evaporate excess alcohol reaction->workup1 workup2 Dissolve in Organic Solvent & Wash with NaHCO₃, Brine workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purification Purification (Chromatography/Recrystallization) workup3->purification product Pure Ester Derivative purification->product Amide_Formation start This compound + Amine reaction Reaction (0°C to RT) start->reaction reagents Coupling Agents (e.g., EDC/HOBt) reagents->reaction workup1 Aqueous Workup (EtOAc, NaHCO₃, Brine) reaction->workup1 workup2 Dry & Concentrate workup1->workup2 purification Purification (Column Chromatography) workup2->purification product Pure Amide Derivative purification->product Signaling_Pathway ligand FGF Ligand receptor FGFR1 ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor 3,5-Dibromo-4-methylbenzoic Acid Derivative inhibitor->receptor downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream cellular_response Cell Proliferation, Survival, Angiogenesis downstream->cellular_response inhibition_effect Inhibition

References

Application Notes and Protocols: Total Synthesis Applications of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromo-4-methylbenzoic acid as a versatile starting material in the total synthesis of bioactive natural products.

Application in the Total Synthesis of Stellatin

Stellatin is a naturally occurring dihydroisocoumarin found in fungal species such as Aspergillus variecolor. It exhibits cytotoxic activity, making it a molecule of interest in cancer research. The total synthesis of stellatin has been achieved using this compound as a key starting material. The synthetic strategy involves an initial conversion of the dibromo-p-toluic acid to a dimethoxy derivative, which then undergoes further transformations to construct the dihydroisocoumarin core.

Experimental Workflow for the Total Synthesis of Stellatin

The overall synthetic workflow from this compound to stellatin is depicted below.

stellatin_synthesis start This compound inter1 3,5-Dimethoxy-4-methylbenzoic acid start->inter1 Cu(I) catalyzed methoxylation inter2 3,5-Dimethoxy-4-methylphenylacetic acid inter1->inter2 Homologation inter3 Methyl 3,5-dimethoxy-4-methylphenylacetate inter2->inter3 Esterification inter4 Methyl 2-formyl-3,5-dimethoxy-4-methylphenylacetate inter3->inter4 Vilsmeier-Haack formylation inter5 2-(Methoxycarbonylmethyl)-4,6-dimethoxy-5-methylbenzoic acid inter4->inter5 Oxidation inter6 2-(Hydroxymethyl)-4,6-dimethoxy-5-methylbenzoic acid inter5->inter6 Chemoselective reduction inter7 6,8-Dimethoxy-7-methyl-3,4-dihydro-1H-isochromen-1-one inter6->inter7 Cyclodehydration inter8 7-(Bromomethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one inter7->inter8 Benzylic bromination inter9 7-(Hydroxymethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one inter8->inter9 Nucleophilic substitution stellatin Stellatin inter9->stellatin Regioselective demethylation

Figure 1: Synthetic workflow for the total synthesis of Stellatin.
Key Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

This protocol describes the copper-catalyzed nucleophilic substitution of the bromine atoms in this compound with methoxide ions.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), copper(I) iodide (0.2 eq), and anhydrous DMF.

    • Add sodium methoxide (2.5 eq) portion-wise to the stirred suspension.

    • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 3,5-Dimethoxy-4-methylbenzoic acid.

Protocol 2: Total Synthesis of Stellatin from 3,5-Dimethoxy-4-methylphenylacetic acid [1]

This protocol outlines the subsequent steps for the conversion of the key intermediate, 3,5-Dimethoxy-4-methylphenylacetic acid, to stellatin.

  • Materials:

    • 3,5-Dimethoxy-4-methylphenylacetic acid

    • Thionyl chloride (SOCl₂)

    • Methanol (MeOH)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium chlorite (NaClO₂)

    • Sulfamic acid (H₂NSO₃H)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF)

    • Acetic anhydride

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide

    • Carbon tetrachloride (CCl₄)

    • Aqueous acetone

    • Magnesium iodide (MgI₂)

  • Procedure:

    • Homologation and Esterification: Convert 3,5-Dimethoxy-4-methylbenzoic acid to 3,5-Dimethoxy-4-methylphenylacetic acid via standard homologation procedures (e.g., Arndt-Eistert synthesis), followed by esterification with methanol and a catalytic amount of acid to yield methyl 3,5-dimethoxy-4-methylphenylacetate.

    • Vilsmeier-Haack Formylation: React the methyl ester with a mixture of POCl₃ and DMF to introduce a formyl group at the 2-position of the aromatic ring.

    • Oxidation: Oxidize the aldehyde to a carboxylic acid using sodium chlorite and sulfamic acid.

    • Chemoselective Reduction: Reduce the ester group to a primary alcohol using NaBH₄ in a mixture of THF and MeOH.

    • Cyclodehydration: Cyclize the resulting hydroxy acid to the dihydroisocoumarin core by refluxing in acetic anhydride.

    • Benzylic Bromination: Brominate the methyl group at the 7-position using NBS and a catalytic amount of benzoyl peroxide in CCl₄ under reflux.

    • Nucleophilic Substitution: Convert the bromomethyl group to a hydroxymethyl group by refluxing in aqueous acetone.

    • Regioselective Demethylation: Demethylate the methoxy group at the 8-position using anhydrous magnesium iodide to afford stellatin.

Quantitative Data for Stellatin Synthesis
StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
MethoxylationThis compound3,5-Dimethoxy-4-methylbenzoic acidNaOMe, CuI, DMF, reflux70-80
Vilsmeier-Haack Formylation & OxidationMethyl 3,5-dimethoxy-4-methylphenylacetate2-(Methoxycarbonylmethyl)-4,6-dimethoxy-5-methylbenzoic acid1. POCl₃, DMF; 2. NaClO₂, H₂NSO₃H~65 (over 2 steps)
Reduction & Cyclodehydration2-(Methoxycarbonylmethyl)-4,6-dimethoxy-5-methylbenzoic acid6,8-Dimethoxy-7-methyl-3,4-dihydro-1H-isochromen-1-one1. NaBH₄, THF/MeOH; 2. Ac₂O, reflux~70 (over 2 steps)
Bromination & Substitution6,8-Dimethoxy-7-methyl-3,4-dihydro-1H-isochromen-1-one7-(Hydroxymethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one1. NBS, Benzoyl peroxide, CCl₄; 2. aq. Acetone, reflux~60 (over 2 steps)
Demethylation7-(Hydroxymethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-oneStellatinMgI₂, reflux~55

Application in the Synthesis of Sclerotiorin and Related Natural Products

Methyl 3,5-dibromo-4-methylbenzoate, the methyl ester of the title compound, is a key intermediate in the synthesis of the sclerotiorin group of fungal metabolites. Sclerotiorin is an azaphilone pigment with a range of biological activities, including antimicrobial and anticancer properties. While a complete, detailed total synthesis starting from this compound is not fully elaborated in a single publication, the synthetic strategy is anticipated to be similar to that of stellatin, involving an initial methoxylation followed by chain elaboration and cyclization.

Proposed Synthetic Workflow for Sclerotiorin Core

sclerotiorin_synthesis start Methyl 3,5-dibromo-4-methylbenzoate inter1 Methyl 3,5-dimethoxy-4-methylbenzoate start->inter1 Cu(I) catalyzed methoxylation inter2 3,5-Dimethoxyphenylacetic acid derivatives inter1->inter2 Functional group interconversions inter3 Azaphilone core inter2->inter3 Polyketide-type cyclization sclerotiorin Sclerotiorin inter3->sclerotiorin Side chain installation

Figure 2: Proposed synthetic strategy for the Sclerotiorin core.
Biological Activity of Sclerotiorin and Associated Signaling Pathways

Sclerotiorin has been shown to induce apoptosis in human colon cancer cells (HCT-116). This is a crucial mechanism for its anticancer activity.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds like sclerotiorin on cancer cell lines.

  • Materials:

    • HCT-116 human colon cancer cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

    • 96-well plates

    • Sclerotiorin (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of sclerotiorin and a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways Modulated by Sclerotiorin

Sclerotiorin's pro-apoptotic activity in colon cancer cells is mediated through the intrinsic apoptosis pathway. It upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL-2, leading to the activation of caspases.

apoptosis_pathway sclerotiorin Sclerotiorin bcl2 BCL-2 sclerotiorin->bcl2 bax BAX sclerotiorin->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Figure 3: Sclerotiorin-induced apoptosis signaling pathway.

Sclerotiorin also exhibits anti-inflammatory properties, potentially through the inhibition of the PI3K/Akt/NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_mapk MAPK Pathway sclerotiorin1 Sclerotiorin pi3k PI3K sclerotiorin1->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb inflammation1 Inflammatory Response nfkb->inflammation1 sclerotiorin2 Sclerotiorin mapk MAPK sclerotiorin2->mapk inflammation2 Inflammatory Response mapk->inflammation2

Figure 4: Potential anti-inflammatory signaling pathways inhibited by Sclerotiorin.

Other Potential Total Synthesis Applications

This compound and its derivatives are valuable precursors for other classes of natural products, including:

  • 7-Methylmellein: An isocoumarin with various reported biological activities.

  • Isochromans related to sclerotiorin pigments: A class of compounds with a core structure related to sclerotiorin.

Conclusion

This compound is a highly functionalized and versatile building block for the total synthesis of several bioactive natural products. Its application in the synthesis of stellatin is well-documented, and it serves as a crucial precursor for the synthesis of the sclerotiorin family of fungal metabolites. The biological activities of the resulting compounds, particularly their cytotoxic and anti-inflammatory properties, underscore the importance of this starting material in drug discovery and development. Further research into the total synthesis of other related natural products using this starting material is warranted.

References

The Emerging Role of 3,5-Dibromo-4-methylbenzoic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. Its unique structural features, including the dibrominated phenyl ring and the reactive carboxylic acid moiety, provide a valuable starting point for the synthesis of novel therapeutic agents. While direct biological data on the parent molecule is limited, its structural analogs have shown significant promise in the development of treatments for a range of diseases, particularly in oncology and inflammatory conditions. This document provides an overview of the potential applications of this compound, drawing on data from structurally related compounds to highlight its potential as a key building block in drug discovery.

Potential Therapeutic Applications

The substituted benzoic acid core is a common motif in a variety of clinically successful drugs. The presence of two bromine atoms on the phenyl ring of this compound can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. The methyl group at the 4-position further influences the electronic and steric properties of the molecule, offering opportunities for selective interactions with biological targets.

Anticancer Applications

The benzoic acid scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of structurally similar compounds have demonstrated potent activity as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. It is hypothesized that derivatives of this compound could be developed as inhibitors of key kinases implicated in cancer progression.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Benzoic acid derivatives have been explored for their anti-inflammatory effects, often through the inhibition of inflammatory mediators and signaling pathways. A structurally related compound, 3-Bromo-5-chloro-4-methylbenzoic acid, has been identified as an inhibitor of a protein kinase involved in the synthesis of pro-inflammatory cytokines, suggesting its potential for treating conditions like rheumatoid arthritis. This indicates that derivatives of this compound could also be promising candidates for the development of novel anti-inflammatory drugs.

Data Presentation: Biological Activity of Structurally Related Compounds

Due to the limited availability of direct biological data for derivatives of this compound, the following table summarizes the anticancer activity of structurally related benzamide derivatives. This data is presented to illustrate the potential of this class of compounds.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
C9 NCI-H1581 (NSCLC)1.25Staurosporine0.36
C9 NCI-H520 (NSCLC)1.36Staurosporine0.36
C9 NCI-H1703 (NSCLC)1.85Staurosporine0.36
C9 NCI-H460 (NSCLC)2.14Staurosporine0.36
C9 NCI-H226 (NSCLC)2.31Staurosporine0.36

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of amide derivatives of this compound, based on established methodologies for similar compounds.

Synthesis of 3,5-Dibromo-4-methylbenzamide Derivatives

Objective: To synthesize a library of amide derivatives of this compound for biological screening.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Substituted anilines

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared 3,5-Dibromo-4-methylbenzoyl chloride solution to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized compounds against a target protein kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized 3,5-Dibromo-4-methylbenzamide derivatives

  • Recombinant human protein kinase

  • ATP

  • Substrate peptide

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,5-Dibromo-4- methylbenzoic acid acid_chloride Acid Chloride Formation start->acid_chloride amide_coupling Amide Coupling acid_chloride->amide_coupling purification Purification amide_coupling->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cell_assay Cell Proliferation Assay kinase_assay->cell_assay data_analysis IC50 Determination cell_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 3,5-Dibromo-4-methyl- benzoic acid derivative Inhibitor->RTK Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities, the data from structurally related compounds strongly suggest its potential in the fields of oncology and anti-inflammatory drug discovery. The synthetic accessibility of this molecule, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemists. The experimental protocols and conceptual frameworks provided herein offer a foundation for future investigations into the therapeutic potential of this compound derivatives.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dibromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting material (4-methylbenzoic acid), the monobrominated intermediate (3-bromo-4-methylbenzoic acid), and potentially over-brominated products. Residual catalyst and solvents from the synthesis may also be present.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is 242°C. A broad or depressed melting point range indicates the presence of impurities.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.

  • Column chromatography is recommended for separating the desired product from structurally similar impurities, such as the monobrominated analogue.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable, or an insufficient volume is used.

  • Solution:

    • Refer to the solvent solubility data (Table 1) to ensure an appropriate solvent is being used.

    • Gradually add more hot solvent in small increments until the solid dissolves.

    • If the solid remains insoluble even with a large volume of hot solvent, consider a different solvent or a solvent mixture. An ethanol/water mixture is often effective for benzoic acid derivatives.

Issue 2: Oiling out occurs upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can induce crystallization.

Issue 3: No crystals form after cooling.

  • Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.

  • Solution:

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod.

    • Add a seed crystal of pure this compound.

Issue 4: The purified product is still colored.

  • Possible Cause: Presence of colored, non-polar impurities.

  • Solution:

    • During the recrystallization process, after the crude product has dissolved in the hot solvent, add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the filtrate to cool and crystallize.

Acid-Base Extraction

Issue 1: Emulsion formation during extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Issue 2: Low recovery of the product after acidification.

  • Possible Cause: Incomplete extraction into the aqueous basic solution or incomplete precipitation upon acidification.

  • Solution:

    • Perform multiple extractions (at least 2-3) with the basic solution to ensure all the acidic product is transferred to the aqueous layer.

    • After acidification, check the pH with litmus paper to ensure it is sufficiently acidic (pH < 2) for complete precipitation.

    • Cool the acidified solution in an ice bath to maximize precipitation.

Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: Incorrect eluent system or improper column packing.

  • Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane), with a small amount of acetic or formic acid to improve peak shape.

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution:

    • Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

    • Adding a small amount of a more polar solvent like methanol to the eluent can help elute highly retained compounds.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility at Room Temperature (25°C)Solubility at Boiling Point
WaterInsolubleVery Slightly Soluble
HexaneInsolubleInsoluble
TolueneSparingly SolubleSoluble
DichloromethaneSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble

Note: This table provides estimated qualitative solubility based on the general behavior of substituted benzoic acids. Experimental verification is recommended.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on solubility data, an ethanol/water or toluene solvent system is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under a vacuum.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times, collecting the aqueous layers.

  • Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH < 2), which will cause the pure this compound to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent Selection: An eluent system of hexane/ethyl acetate with 1% acetic acid is a good starting point. The ratio should be optimized using TLC to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve Initial Step recrystallization Recrystallization dissolve->recrystallization For relatively pure product acid_base Acid-Base Extraction dissolve->acid_base To remove neutral/basic impurities column Column Chromatography dissolve->column For difficult separations pure_product Pure this compound recrystallization->pure_product acid_base->pure_product column->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_dissolve Does not dissolve in hot solvent start->no_dissolve oiling_out Oils out on cooling start->oiling_out no_crystals No crystals form start->no_crystals colored_product Product is colored start->colored_product sol_no_dissolve Add more hot solvent or change solvent no_dissolve->sol_no_dissolve Solution sol_oiling_out Reheat, add more solvent, cool slowly, scratch flask oiling_out->sol_oiling_out Solution sol_no_crystals Concentrate solution, scratch flask, add seed crystal no_crystals->sol_no_crystals Solution sol_colored_product Use activated charcoal and perform hot filtration colored_product->sol_colored_product Solution

Caption: Troubleshooting common issues in the recrystallization of this compound.

Technical Support Center: Recrystallization of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 3,5-Dibromo-4-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from structurally similar compounds such as 3,5-Dibromo-4-methoxybenzoic acid and benzoic acid.[1][2][3] For closely related analogs, ethanol or a mixed solvent system of ethanol and water is often effective.[1][2] A solvent pair, such as ethanol/water, can be advantageous as it allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[4]

Q2: How do I choose the best recrystallization solvent?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[5][6][7] This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling.[5] It is recommended to perform small-scale solubility tests with various solvents to determine the most suitable one for your specific sample.

Q3: Can I use water as a recrystallization solvent?

A3: Benzoic acid itself can be recrystallized from boiling water.[3][7][8] However, due to the increased lipophilicity from the methyl group and bromine atoms in this compound, its solubility in water is expected to be low, even at boiling temperatures. Therefore, water alone may not be a suitable solvent, but it can be used as an anti-solvent in combination with a more soluble organic solvent like ethanol.[4]

Q4: What are the common impurities in this compound?

A4: Common impurities in aromatic carboxylic acids often arise from the synthetic process and can include starting materials, by-products from incomplete reactions (such as aromatic aldehydes and ketones), and residual heavy metals from catalysts.[9]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was added, resulting in a solution that is not supersaturated upon cooling.[5][6] - The cooling process is too slow, or the solution is not cooled to a low enough temperature.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] - Cool the solution in an ice bath to further decrease the solubility.[6]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree, or the cooling is too rapid.[4]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent pair.
The recovered yield is very low. - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[5] - The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[5] - Premature crystallization occurred during a hot filtration step.- Ensure the minimum amount of hot solvent is used to dissolve the solid. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
The purified crystals are still colored. - Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7] Be cautious not to add charcoal to a boiling solution as it can cause bumping.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution to a gentle boil.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to preheat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Product 'Oils Out' cool->oiling_out If Oiling Occurs collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes no_crystals No Crystals check_crystals->no_crystals No end Pure Product collect->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->check_crystals Retry Cooling concentrate Concentrate Solution (Boil off solvent) induce->concentrate Still No Crystals concentrate->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most common and reliable method involves a two-step process:

  • Esterification: Conversion of 4-methylbenzoic acid (p-toluic acid) to its methyl ester, methyl 4-methylbenzoate.

  • Bromination and Hydrolysis: Subsequent dibromination of the methyl ester followed by hydrolysis of the ester group to yield the final carboxylic acid.

Alternatively, direct bromination of 4-methylbenzoic acid is possible, but may lead to a more complex mixture of side products.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products arise from incomplete bromination, over-bromination, or reaction at the methyl group. These include:

  • Monobrominated Product: 3-Bromo-4-methylbenzoic acid.

  • Benzylic Bromination Product: 4-(Bromomethyl)benzoic acid.

  • Tribrominated Product: 3,5-Dibromo-4-(bromomethyl)benzoic acid, where both the aromatic ring and the methyl group are brominated.

Q3: How can I minimize the formation of the benzylic bromination side product?

A3: Benzylic bromination is a free-radical process. To minimize this side reaction, it is crucial to carry out the reaction in the absence of UV light and radical initiators. Using a Lewis acid catalyst like anhydrous aluminum chloride or iron(III) bromide in the dark is recommended for the electrophilic aromatic substitution.

Q4: What purification methods are most effective for isolating this compound?

A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, such as ethanol/water, can be used to separate the desired product from the less soluble impurities. Column chromatography can also be employed for more challenging separations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product - Incomplete esterification of the starting material.- Incomplete bromination of the methyl ester intermediate.- Product loss during workup and purification.- Ensure the esterification reaction goes to completion by using an excess of methanol and a suitable acid catalyst.- Monitor the bromination reaction by TLC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature if necessary.- Optimize the recrystallization process to minimize product loss.
Presence of Monobrominated Impurity - Insufficient amount of brominating agent.- Short reaction time for the bromination step.- Use a slight excess of bromine (at least 2 equivalents) for the dibromination.- Increase the reaction time and/or temperature to drive the reaction to completion. Monitor progress by TLC.
Presence of Benzylic Brominated Impurity - Reaction conditions favoring free-radical substitution (e.g., presence of UV light or radical initiators).- Conduct the bromination reaction in the dark.- Avoid the use of radical initiators such as AIBN or benzoyl peroxide.- Use a Lewis acid catalyst to promote electrophilic aromatic substitution.
Product is difficult to crystallize - Presence of significant amounts of impurities.- Inappropriate recrystallization solvent.- Attempt to remove impurities by washing the crude product with a suitable solvent before recrystallization.- Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetic acid/water).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound via the methyl ester intermediate.

StepReactantReagentsSolventReaction TimeTemperatureYield (%)
Esterification 4-Methylbenzoic acidMethanol, Sulfuric acid (catalyst)Methanol4-6 hoursReflux>95%
Bromination Methyl 4-methylbenzoateBromine (2.2 eq.), Anhydrous Aluminum ChlorideNone1.5 hours80°C86% (of Methyl 3,5-dibromo-4-methylbenzoate)[1]
Hydrolysis Methyl 3,5-dibromo-4-methylbenzoateSodium Hydroxide, then HClMethanol/Water4 hoursReflux~95%

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate[1]

Materials:

  • Methyl 4-methylbenzoate

  • Anhydrous aluminum chloride

  • Bromine

  • Methanol

Procedure:

  • To methyl 4-methylbenzoate (0.6 mmol), add anhydrous aluminum chloride (1.60 mmol) portionwise under a nitrogen atmosphere with stirring.

  • Add bromine dropwise over 45 minutes.

  • Stir the mixture for 30 minutes at room temperature, and then heat at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and add cold methanol (100 ml).

  • Stir the mixture overnight.

  • Filter the crude product and wash it with methanol at 30°C.

  • Recrystallize the product from methanol at 10°C to obtain colorless crystals of methyl 3,5-dibromo-4-methylbenzoate (Yield: 86%).

Protocol 2: Hydrolysis of Methyl 3,5-dibromo-4-methylbenzoate

Materials:

  • Methyl 3,5-dibromo-4-methylbenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 3,5-dibromo-4-methylbenzoate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture under reflux for 4 hours.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the white crystalline precipitate and wash it with water.

  • Dry the product to obtain this compound.

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis 4-Methylbenzoic_acid 4-Methylbenzoic_acid Methyl_4-methylbenzoate Methyl_4-methylbenzoate 4-Methylbenzoic_acid->Methyl_4-methylbenzoate Reflux Methanol_H2SO4 Methanol, H2SO4 (cat.) Methyl_3_5_dibromo_4_methylbenzoate Methyl 3,5-dibromo- 4-methylbenzoate Methyl_4-methylbenzoate->Methyl_3_5_dibromo_4_methylbenzoate 80°C Bromine_AlCl3 Bromine, AlCl3 3_5_Dibromo_4_methylbenzoic_acid This compound Methyl_3_5_dibromo_4_methylbenzoate->3_5_Dibromo_4_methylbenzoic_acid Reflux NaOH_H2O_MeOH NaOH, H2O/Methanol HCl HCl (acidification)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Crude product analysis Impurity_Check Impurities Detected? Start->Impurity_Check Pure_Product Pure Product (Proceed to characterization) Impurity_Check->Pure_Product No Monobrominated Monobrominated Impurity Impurity_Check->Monobrominated Yes Benzylic_Brominated Benzylic Brominated Impurity Impurity_Check->Benzylic_Brominated Yes Tribrominated Tribrominated Impurity Impurity_Check->Tribrominated Yes Action_Mono Increase Bromine Stoichiometry and/or Reaction Time/Temp Monobrominated->Action_Mono Action_Benzylic Ensure Dark Conditions Use Lewis Acid Catalyst Benzylic_Brominated->Action_Benzylic Action_Tri Carefully Control Bromine Stoichiometry Tribrominated->Action_Tri Purification Purify by Recrystallization or Column Chromatography Action_Mono->Purification Action_Benzylic->Purification Action_Tri->Purification

Caption: Troubleshooting logic for impurity identification and resolution.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Dibrominated Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for dibrominated aromatic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a dibrominated acid is giving low to no yield. What are the first things I should check?

A1: When encountering low or no yield, a systematic review of your reaction components and conditions is crucial. Here are the initial parameters to verify:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are not degraded. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] Phosphine ligands are susceptible to oxidation, so using fresh reagents and maintaining an inert atmosphere is critical.[2]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Base and Solvent Quality: Use high-purity, anhydrous solvents if the reaction is sensitive to water. The chosen base should be finely powdered and dry for non-aqueous setups. For biphasic reactions, vigorous stirring is essential to ensure proper mixing.

  • Purity of Starting Materials: Verify the purity of your dibrominated acid and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.

Q2: How does the carboxylic acid group on my dibrominated substrate affect the reaction?

A2: The carboxylic acid group introduces several considerations:

  • Acidity: The acidic proton of the carboxylic acid will react with the base. Therefore, you must use at least one extra equivalent of base to account for this acid-base neutralization, in addition to the amount required for the catalytic cycle.

  • Solubility: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have limited solubility in common organic solvents like toluene or THF, potentially leading to a heterogeneous reaction mixture and slower reaction rates. In such cases, a co-solvent system (e.g., dioxane/water, THF/water) or a more polar solvent like DMF might be necessary to improve solubility.[1]

  • Catalyst Inhibition: The carboxylate anion has the potential to coordinate with the palladium center, which could inhibit catalytic activity. While often not a prohibitive issue, it is a possibility to consider in cases of very low reactivity.[4]

  • Side Reactions: At elevated temperatures, decarboxylation of the aromatic acid can occur, leading to an undesired byproduct.[5]

Q3: I am getting a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-arylated product?

A3: Achieving selective mono-arylation requires careful control over reaction conditions to prevent the second coupling reaction. Here are key strategies:

  • Stoichiometry: This is the most critical factor. Use a limiting amount of the boronic acid (typically 1.0 to 1.2 equivalents) relative to the dibrominated acid.[6]

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product.[6]

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. For some dihaloarenes, specific palladium catalysts can favor mono-arylation at a particular position.[7][8]

  • Reactivity of Bromine Atoms: The two bromine atoms on the aromatic ring may have different reactivities due to electronic and steric effects from the carboxylic acid group. The more sterically accessible and electronically deficient position will typically react first.

Q4: How can I promote the formation of the di-substituted product?

A4: To achieve complete di-arylation, you need to ensure the reaction goes to completion for both bromine substituents.

  • Stoichiometry: Use an excess of the boronic acid (typically 2.2 to 3.0 equivalents) to ensure there is enough reagent to react at both sites.[6]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures (e.g., 90-120 °C) are generally required to drive the reaction to completion, especially for the second, often slower, coupling step.[6][9]

  • Catalyst System: A robust and highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be beneficial for coupling at more sterically hindered positions and for less reactive C-Br bonds.[2][6]

Q5: Should I protect the carboxylic acid group?

A5: Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is a common strategy to circumvent issues related to the free acid.[10][11]

  • Advantages of Protection:

    • Improves solubility in organic solvents.

    • Avoids the need for an extra equivalent of base.

    • Prevents potential catalyst inhibition by the carboxylate.

  • Disadvantages of Protection:

    • Adds extra steps to your synthesis (protection and deprotection).

    • The protecting group itself might be sensitive to the reaction conditions (e.g., ester hydrolysis under strongly basic conditions). If ester hydrolysis is a concern, milder bases like potassium fluoride (KF) can sometimes be used.[12]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for achieving mono- and di-arylation of dibrominated acids. Note that optimal conditions are highly substrate-dependent and may require further screening.

Table 1: Reaction Conditions for Selective Mono-Arylation

ParameterConditionRationale
Dibrominated Acid : Boronic Acid Ratio 1 : 1.0-1.2Limits the nucleophile to favor a single substitution.[6]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Standard catalysts are often sufficient for the first, more reactive coupling.
Ligand PPh₃, SPhos, dppfLigand choice can influence reactivity and selectivity.
Base K₂CO₃, K₃PO₄ (2-3 equiv.)Milder inorganic bases are often preferred to avoid side reactions.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems help to dissolve the inorganic base.[6]
Temperature Room Temperature to 80 °CLower temperatures reduce the rate of the second coupling.[6]
Reaction Time Monitored closely (1-12 h)Stop the reaction once the starting material is consumed and before significant di-substitution occurs.[6]

Table 2: Reaction Conditions for Di-Arylation

ParameterConditionRationale
Dibrominated Acid : Boronic Acid Ratio 1 : 2.2-3.0Ensures sufficient nucleophile for double substitution.[6][9]
Palladium Catalyst Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhosMore robust catalysts for challenging second coupling.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate coupling at sterically hindered positions.[1]
Base K₃PO₄, Cs₂CO₃ (3-4 equiv.)Stronger inorganic bases can drive the reaction to completion.[9]
Solvent Dioxane/H₂O, TolueneAnhydrous conditions may be needed for very sensitive substrates.
Temperature 90 - 120 °CHigher temperatures are often required for the less reactive C-Br bond.[9]
Reaction Time 12 - 24 hLonger reaction times are needed to ensure complete conversion.[1][9]

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 2,5-Dibromobenzoic Acid

This protocol is a general starting point and should be optimized for the specific arylboronic acid used.

Materials:

  • 2,5-Dibromobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • 1 M HCl

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask, add 2,5-dibromobenzoic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed and before significant di-substituted product forms, cool the reaction to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Di-Arylation of 2,5-Dibromobenzoic Acid

Materials:

  • Same as Protocol 1, with the exception of using a different catalyst system and a higher amount of boronic acid.

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (4.0 equiv)

  • Arylboronic acid (2.5 equiv)

Procedure:

  • Follow steps 1-4 from Protocol 1, using K₃PO₄ as the base and 2.5 equivalents of the arylboronic acid.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent and add it to the main reaction flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

  • Follow the workup and purification steps (9-13) from Protocol 1 to isolate the di-arylated product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Dibrominated Acid, Boronic Acid, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst/Ligand solvent->catalyst heat Heat to Desired Temperature with Vigorous Stirring catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with 1M HCl cool->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Water and Brine extract->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for Suzuki coupling of dibrominated acids.

Troubleshooting_Guide cluster_catalyst Catalyst System cluster_reagents Reagents & Solubility cluster_conditions Reaction Conditions start Low or No Yield? check_catalyst Check Catalyst/Ligand Freshness and Storage start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_base Use Sufficient Base (>2 or >3 equiv for mono/di) start->check_base check_solubility Optimize Solvent System (e.g., add co-solvent) start->check_solubility check_temp Increase Temperature start->check_temp check_time Increase Reaction Time start->check_time

Caption: Troubleshooting guide for low yield in Suzuki coupling of dibrominated acids.

Reaction_Pathway dibromo Dibrominated Acid mono Mono-arylated Intermediate dibromo->mono + 1 eq. ArB(OH)₂ Low Temp, Short Time di Di-arylated Product mono->di + 1 eq. ArB(OH)₂ High Temp, Long Time

Caption: Reaction pathway for the sequential arylation of a dibrominated acid.

References

Technical Support Center: Suzuki Coupling with 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki coupling of 3,5-Dibromo-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The Suzuki coupling of this compound presents challenges due to steric hindrance from the two bromine atoms and the methyl group, all positioned ortho to the reaction sites. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the carboxylic acid group can sometimes complicate the reaction, although it is generally well-tolerated in Suzuki couplings.

Q2: Which type of palladium catalyst is best suited for this reaction?

A2: For sterically hindered substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.[1][2] These ligands help to stabilize the palladium center and promote the key steps of the catalytic cycle. N-heterocyclic carbene (NHC) based catalysts have also shown high efficiency for sterically demanding couplings.[3]

Q3: Can I perform a double Suzuki coupling on both bromine atoms?

A3: Yes, a double Suzuki coupling is feasible to replace both bromine atoms. This typically requires a higher equivalent of the boronic acid (usually more than 2.5 equivalents) and a robust catalyst system. Stepwise coupling to first form the mono-arylated product followed by a second coupling is also a possible strategy if selectivity is a concern.

Q4: What are the most common side reactions to watch out for?

A4: The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be minimized by using milder bases and anhydrous conditions.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can often be suppressed by ensuring an oxygen-free environment and choosing the right catalyst-ligand combination.

  • Incomplete reaction: Formation of the mono-substituted product as the major product in a double coupling attempt. This can be addressed by optimizing reaction time, temperature, and catalyst loading.

Q5: How critical is it to maintain an inert atmosphere?

A5: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for a successful Suzuki coupling. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inefficient oxidative addition due to steric hindrance. 3. Insufficiently strong base. 4. Presence of oxygen.1. Use a fresh, high-quality palladium precatalyst and ligand. 2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos, or a palladacycle precatalyst).[1][2][4] 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[5] 4. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.
Formation of Mono-substituted Product Only 1. Insufficient equivalents of boronic acid. 2. Short reaction time or low temperature. 3. Catalyst deactivation before the second coupling.1. Increase the equivalents of boronic acid to 2.5-3.0 for a double coupling. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS. 3. Increase the catalyst loading slightly or use a more robust catalyst system.
Significant Protodeboronation 1. Harsh basic conditions. 2. Presence of water.1. Use a milder base like K₂CO₃ or KF. 2. Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inappropriate ligand-to-palladium ratio.1. Ensure rigorous degassing of the reaction mixture. 2. Optimize the ligand-to-palladium ratio, typically between 1:1 and 2:1.

Catalyst Performance Data

The following tables provide a summary of catalyst performance for Suzuki couplings of substrates structurally similar to this compound. This data can serve as a starting point for catalyst selection.

Table 1: Performance of Palladium Catalysts with Substituted Bromobenzoic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane10012~854-Amino-3-bromobenzoic acid derivative[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromobenzonitrile[1]
Pd(OAc)₂RuPhosK₃PO₄Toluene10012-24High2-Bromobenzoic acid[6]
[PdCl₂(NH₂CH₂COOH)₂]-K₂CO₃WaterRT1.5973-Bromobenzoic acid[7]

Table 2: Performance of Catalysts for Double Suzuki Coupling of Dibromoarenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good2,5-Dibromo-3-hexylthiophene[8]
Pd(dppf)Cl₂dppfK₂CO₃DME802Good5-Bromoindazoles[9]

Experimental Protocols

Protocol 1: Double Suzuki Coupling using a Buchwald Ligand System

This protocol is a general guideline for a double Suzuki coupling of this compound with an arylboronic acid using a highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst mixture to the Schlenk flask, followed by the remaining degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Single Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general guideline for a single Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/ethanol/water solvent mixture.[10]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visual Guides

Experimental_Workflow reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) setup 2. Assemble & Inert (Flame-dry flask, purge with Ar/N2) reagents->setup catalyst 3. Add Catalyst & Solvent (Pd precatalyst, ligand, degassed solvent) setup->catalyst reaction 4. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Quench & Extract (Acidify, extract with organic solvent) reaction->workup purification 6. Purify (Column Chromatography) workup->purification Troubleshooting_Logic start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_atmosphere Is the atmosphere inert? start->check_atmosphere solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->solution_catalyst No solution_conditions Increase temperature. Use a stronger base (K3PO4, Cs2CO3). Increase reaction time. check_conditions->solution_conditions No solution_atmosphere Thoroughly degas solvents. Ensure a positive pressure of Ar/N2. check_atmosphere->solution_atmosphere No

References

Technical Support Center: Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for overcoming steric hindrance in the esterification of substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of my substituted benzoic acid giving a low yield?

A1: Low yields in the esterification of substituted benzoic acids, particularly those with ortho-substituents (e.g., 2,6-dimethylbenzoic acid), are commonly due to steric hindrance. The bulky groups near the carboxylic acid functionality physically block the incoming alcohol nucleophile, slowing down or preventing the reaction. For standard methods like Fischer esterification, this is a significant barrier.[1] Additionally, the reaction is often an equilibrium process, and the presence of water (a byproduct) can drive the reaction backward, reducing the yield.[2][3][4]

Q2: What are the primary methods to overcome steric hindrance in these reactions?

A2: To overcome steric hindrance, you need to move beyond standard Fischer conditions and use methods that either involve a more reactive electrophile or operate under milder conditions with highly efficient coupling agents. The most effective methods include:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride intermediate, which is then susceptible to attack by even hindered alcohols.[5][6]

  • Steglich Esterification: This uses a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst, typically 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild conditions.[7][8][9]

  • Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), allowing the carboxylate to act as a nucleophile.[10][11]

  • High-Temperature/Pressure Fischer Esterification: While standard Fischer esterification is often inefficient, using a large excess of alcohol, high temperatures, and sealed vessels (like microwave reactors) can help drive the equilibrium forward and overcome the activation energy barrier.[1][12]

Q3: Can I still use Fischer esterification for a moderately hindered benzoic acid?

A3: Yes, but modifications are necessary. To improve yields, you must shift the reaction equilibrium to the product side.[2][13] This can be achieved by:

  • Using a large excess of the alcohol , which often serves as the solvent.[4][14]

  • Removing water as it forms , either by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent like molecular sieves.[15]

  • Increasing the reaction temperature using a sealed-vessel microwave, which can significantly accelerate the reaction rate.[12]

  • Using a stronger acid catalyst like sulfuric acid or p-toluenesulfonic acid.[14][15]

Troubleshooting Guides

Issue 1: Low or No Conversion with Fischer Esterification
Symptom Possible Cause Troubleshooting Steps
TLC/GC-MS shows mostly unreacted benzoic acid. Severe Steric Hindrance: The ortho-substituents are too bulky for the alcohol to attack the protonated carbonyl.1. Switch to a more powerful method like Yamaguchi or Steglich esterification.[5][8] 2. If the alcohol is also hindered, consider the Mitsunobu reaction.[16]
Reaction stalls after initial product formation. Equilibrium Limitation: The water produced by the reaction is hydrolyzing the ester back to the starting materials.[2]1. Ensure all reagents and glassware are anhydrous.[2] 2. Use a large excess of the alcohol (e.g., use it as the solvent).[4] 3. Add molecular sieves or use a Dean-Stark trap with toluene to remove water.[15]
Reaction is very slow. Insufficient Activation: The reaction temperature is too low, or the catalyst is not effective enough.1. Increase the reflux temperature. If using a low-boiling alcohol, consider a sealed-vessel microwave reactor to safely exceed the boiling point.[12] 2. Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[14]
Issue 2: Side Products or Difficult Purification in Coupling Reactions (Steglich/Yamaguchi)
Symptom Possible Cause Troubleshooting Steps
Formation of N-acylurea byproduct in Steglich esterification. Slow reaction with alcohol: The O-acylisourea intermediate is rearranging to the more stable N-acylurea before the alcohol can react.[8]1. Ensure a catalytic amount (5-10 mol%) of DMAP is used. DMAP acts as an acyl transfer catalyst, forming a more reactive intermediate that reacts faster with the alcohol.[7][8] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement.
Difficulty removing dicyclohexylurea (DCU) byproduct. High solubility of DCU in the reaction solvent. 1. After the reaction, cool the mixture in an ice bath to precipitate the DCU. 2. Filter the reaction mixture through a pad of celite to remove the solid DCU. 3. Choose a solvent where DCU has low solubility, such as dichloromethane or diethyl ether.
Low yield in Yamaguchi esterification. Decomposition of substrates or insufficient activation. 1. Ensure strictly anhydrous conditions, as the mixed anhydride intermediate is highly moisture-sensitive. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated. 3. The order of addition is crucial: first, react the benzoic acid with the Yamaguchi reagent and base, then add the alcohol and DMAP.[5]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and yields for the esterification of a sterically hindered acid, 2,4,6-trimethylbenzoic acid (mesitoic acid), with a secondary alcohol, isopropanol.

Method Activating/Coupling Agent Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
Fischer-Speier H₂SO₄ (catalytic)-Isopropanol (excess)82 (reflux)48< 5General Knowledge
Steglich DCC (1.1 eq)DMAP (0.1 eq)Dichloromethane2512~85[7]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (1.1 eq)Triethylamine, DMAPToluene253> 90[5][6]
Mitsunobu DIAD (1.5 eq), PPh₃ (1.5 eq)-THF0 to 256~80[10][11]

Yields are approximate and can vary based on specific substrate and precise conditions.

Experimental Protocols

Protocol 1: Yamaguchi Esterification of 2,6-Dimethylbenzoic Acid

This protocol is effective for coupling sterically hindered acids and alcohols.[5]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Anhydride Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir the mixture at room temperature for 2 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Ester Formation: In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous toluene.

  • Coupling: Add the alcohol-DMAP solution to the mixed anhydride mixture via syringe. Stir the reaction at room temperature and monitor its progress by TLC. Reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel.

Protocol 2: Steglich Esterification of Mesitoic Acid

This method is performed under mild, neutral conditions.[7][8]

  • Preparation: To a solution of mesitoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of celite to remove the DCU, washing the filter cake with cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography or distillation.

Visualizations

Workflow for Method Selection

This diagram outlines a decision-making process for selecting an appropriate esterification method based on the degree of steric hindrance.

MethodSelection start Assess Steric Hindrance of Benzoic Acid no_hindrance No or Minor Hindrance (e.g., 4-substituted) start->no_hindrance Low moderate_hindrance Moderate Hindrance (e.g., 2-substituted) start->moderate_hindrance Medium severe_hindrance Severe Hindrance (e.g., 2,6-disubstituted) start->severe_hindrance High fischer Fischer Esterification (Excess Alcohol, Heat) no_hindrance->fischer moderate_hindrance->fischer with water removal steglich Steglich Esterification (DCC/DMAP) moderate_hindrance->steglich yamaguchi Yamaguchi Esterification severe_hindrance->yamaguchi mitsunobu Mitsunobu Reaction (For precious/hindered alcohols) severe_hindrance->mitsunobu

Caption: Method selection workflow for esterification.

Troubleshooting Flowchart for Low Ester Yield

This flowchart provides a logical path for diagnosing the cause of a low-yielding esterification reaction.

Troubleshooting start Low Ester Yield check_hindrance Is acid sterically hindered (ortho-sub)? start->check_hindrance yes_hindered Yes check_hindrance->yes_hindered Yes no_hindrance No check_hindrance->no_hindrance No check_conditions Are reaction conditions optimized? fischer_issues Check for Fischer Issues: - Water present? - Insufficient catalyst? - Low temperature? check_conditions->fischer_issues If Fischer use_strong_method Use stronger method: - Yamaguchi - Steglich - Mitsunobu yes_hindered->use_strong_method no_hindrance->check_conditions remove_water Action: Remove water (Dean-Stark/sieves) & increase catalyst/temp fischer_issues->remove_water

Caption: Troubleshooting flowchart for low ester yield.

References

Improving solubility of 3,5-Dibromo-4-methylbenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3,5-Dibromo-4-methylbenzoic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is influenced by its molecular structure. The presence of a crystalline lattice structure, a nonpolar benzene ring, and two bromine atoms contributes to its hydrophobicity. While the carboxylic acid group can participate in hydrogen bonding, its contribution is often insufficient to overcome the low polarity of the rest of the molecule, leading to poor solubility in many solvents.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: Based on the general solubility of substituted benzoic acids, it is recommended to start with polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), or polar protic solvents like simple alcohols (methanol, ethanol). These solvents can engage in hydrogen bonding with the carboxylic acid group, aiding in dissolution.

Q3: Can heating the mixture improve the solubility?

A3: Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while stirring can help dissolve this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent to avoid degradation or solvent loss. Always monitor the reaction temperature and ensure it is compatible with your experimental setup.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can significantly impact the solubility of a compound. Insoluble impurities can act as nucleation sites, promoting precipitation, while soluble impurities might alter the overall polarity of the solute, affecting its interaction with the solvent. Using a high-purity grade of this compound is recommended for consistent and predictable solubility behavior.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.

Problem: The compound is not dissolving in the chosen solvent at room temperature.
Possible Cause Suggested Solution
Insufficient Solvent Polarity The solvent may not be polar enough to effectively solvate the carboxylic acid group.
Action: Try a more polar solvent. Refer to the Solvent Solubility Data table below for suggestions. Consider using a co-solvent system by adding a small amount of a highly polar solvent like DMSO or DMF to your initial solvent.
Low Temperature Solubility is often temperature-dependent.
Action: Gently heat the mixture while stirring. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of the starting material.
Inadequate Mixing The compound may not have sufficient contact with the solvent molecules.
Action: Increase the stirring speed or use a magnetic stirrer. Sonication can also be an effective method to break up solid aggregates and enhance dissolution.
Problem: The compound precipitates out of solution during the reaction.
Possible Cause Suggested Solution
Change in Temperature The reaction temperature may have decreased, causing the solubility to drop below the concentration of the compound.
Action: Maintain a constant reaction temperature using a water bath or heating mantle with a temperature controller.
Change in Solvent Composition A reactant or product generated during the reaction may have altered the polarity of the solvent mixture, reducing the solubility of the starting material.
Action: Consider using a solvent system that is less sensitive to changes in the reaction medium. Alternatively, add the reactants slowly to minimize drastic changes in solvent polarity.
Supersaturation The initial dissolution at a higher temperature might have created a supersaturated solution that is unstable at the reaction temperature.
Action: Ensure the compound is fully dissolved at the intended reaction temperature before proceeding. If necessary, use a slightly larger volume of solvent.

Quantitative Solubility Data

SolventPolarity IndexExpected SolubilityNotes
Water 10.2Very LowThe hydrophobic nature of the dibrominated benzene ring significantly limits water solubility.[3]
Methanol 6.6ModerateCapable of hydrogen bonding with the carboxylic acid group.
Ethanol 5.2ModerateSimilar to methanol, solubility is aided by hydrogen bonding.
Acetone 5.1Moderate to LowLess effective at hydrogen bonding compared to alcohols.
Acetonitrile 6.2LowAprotic solvent with moderate polarity.
Tetrahydrofuran (THF) 4.2ModerateA good solvent for many organic compounds, but may require heating.
Dimethylformamide (DMF) 6.4HighA highly polar aprotic solvent that is often effective for dissolving carboxylic acids.
Dimethyl sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent, excellent for dissolving many poorly soluble organic compounds.
Toluene 2.4Very LowA nonpolar solvent, unlikely to be effective.
Hexane 0.0InsolubleA nonpolar solvent, will not dissolve the polar carboxylic acid.

Note: "Low" indicates that a significant amount of solvent is required to dissolve a small amount of the compound. "Moderate" suggests that the compound can be dissolved at a reasonable concentration for many reactions. "High" indicates that the compound is readily soluble.

Experimental Protocols

Protocol 1: Dissolution using a Co-Solvent System

This method is suitable when a single solvent is not effective.

Materials:

  • This compound

  • Primary solvent (e.g., Tetrahydrofuran)

  • Co-solvent (e.g., Dimethylformamide or Dimethyl sulfoxide)

  • Reaction vessel with a magnetic stirrer and condenser

Procedure:

  • Add the this compound to the reaction vessel.

  • Add the primary solvent (e.g., THF) to the vessel.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, add the co-solvent (e.g., DMF or DMSO) dropwise while continuing to stir. Add the minimum amount of co-solvent required to achieve complete dissolution.

  • If necessary, gently heat the mixture to aid dissolution, ensuring the temperature remains below the boiling point of the solvent mixture.

  • Once the compound is fully dissolved, proceed with your reaction.

Protocol 2: Salt Formation to Enhance Solubility in Protic Solvents

This protocol is particularly useful for reactions conducted in protic solvents where the carboxylate salt is more soluble than the free acid.[4]

Materials:

  • This compound

  • Protic solvent (e.g., Ethanol, Water)

  • A suitable base (e.g., Sodium hydroxide, Potassium carbonate, Triethylamine)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Suspend the this compound in the chosen protic solvent in the reaction vessel.

  • Begin stirring the suspension.

  • Slowly add a stoichiometric amount (or a slight excess) of the base to the suspension. The formation of the carboxylate salt should lead to the dissolution of the solid.

  • Continue stirring until a clear solution is obtained.

  • Proceed with the subsequent reaction steps. Note that the basic conditions may affect the desired reaction pathway.

Logical Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.

Caption: A flowchart for improving the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3,5-Dibromo-4-methylbenzoic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 3,5-Dibromo-4-methylbenzoic acid purity against other potential analytical techniques. Experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1][2] This method separates compounds based on their hydrophobicity.

Table 1: Proposed HPLC Method Parameters for Purity Analysis of this compound

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Method

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile.

    • Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.[1]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Set the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Method Validation Parameters

For a comprehensive analytical validation, the following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 5-200 µg/mL).[3]

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery measurements.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the purity determination of this compound.

Table 3: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.[4]Versatile, robust, good selectivity and sensitivity for routine quality control.[4]May require method development for complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[4]High selectivity and sensitivity, ideal for identifying and quantifying trace impurities.[4]Requires derivatization for non-volatile analytes like carboxylic acids, which can add complexity.[4]
Potentiometric Titration A classic, high-precision method for determining the purity of an acidic compound.[4]Highly accurate and precise for assaying the bulk material, serving as a valuable reference method.[4]Not suitable for detecting and quantifying individual impurities.
Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization (Methylation): To 1 mg of the sample, add 1 mL of 14% BF3-methanol solution. Heat the mixture at 60°C for 30 minutes. Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane. The upper hexane layer containing the methyl ester derivative is collected for analysis.[4]

  • GC-MS Conditions: Inject the hexane layer into a GC-MS system equipped with a suitable capillary column.

  • Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from standards.[4]

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of neutralized ethanol.[4]

  • Titration: Titrate the solution with a standardized 0.1 M Sodium Hydroxide (NaOH) solution using an autotitrator with a pH electrode or a manual setup.[4]

  • Data Analysis: The purity is calculated based on the volume of NaOH solution required to reach the equivalence point.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental Workflow for HPLC Purity Analysis.

method_comparison cluster_methods Analytical Methods cluster_application Primary Application HPLC HPLC-UV Principle: Liquid Chromatography Advantages: Versatile, Robust Disadvantages: Method Development RoutineQC Routine Quality Control HPLC->RoutineQC GCMS GC-MS Principle: Gas Chromatography Advantages: High Sensitivity Disadvantages: Derivatization Required ImpurityID Impurity Identification GCMS->ImpurityID Titration Potentiometric Titration Principle: Acid-Base Titration Advantages: High Accuracy Disadvantages: No Impurity Profile BulkAssay Bulk Material Assay Titration->BulkAssay

Caption: Comparison of Analytical Methods.

References

Monitoring the Synthesis of 3,5-Dibromo-4-methylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds, rigorous reaction monitoring is paramount to ensure optimal yield, purity, and process control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the real-time analysis of reactions involving 3,5-Dibromo-4-methylbenzoic acid, a key building block in organic synthesis.

This document outlines various analytical approaches, presenting their strengths and limitations through comparative data. Detailed experimental protocols for recommended HPLC methods are provided, alongside visual workflows to aid in method selection and implementation. The methodologies described are largely based on established protocols for the closely related compound, 3,5-Dibromo-4-methoxybenzoic acid, and are anticipated to be highly effective for this compound due to their structural similarity.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Reaction Monitoring

HPLC is a cornerstone technique for the analysis of organic reactions, offering separation, identification, and quantification of reactants, intermediates, and products in a single run.[1] Reversed-phase HPLC is particularly well-suited for a compound like this compound. Below is a comparison of two potential reversed-phase HPLC methods.

ParameterMethod 1: Standard C18Method 2: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Acetic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Isocratic: 60% BIsocratic: 55% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL
Expected Performance Good for routine analysis and initial separation.Offers alternative selectivity which can be beneficial if structurally similar impurities are present.

Alternative Analytical Techniques for Reaction Monitoring

While HPLC is a powerful tool, other analytical methods can also be employed for reaction monitoring, each with its own advantages.

Analytical MethodPrinciplePrimary ApplicationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[2]Identification and quantification of volatile impurities and the main compound, often after derivatization.[2]High selectivity and sensitivity, ideal for trace impurity analysis.[2]May require a derivatization step for non-volatile compounds like carboxylic acids.[2]
Potentiometric Titration Measurement of the potential difference to determine the equivalence point of a neutralization reaction.[2]High-accuracy assay of the bulk starting material or final product.[2]Highly accurate and precise, considered an absolute method.[2]Not suitable for monitoring the progress of a reaction with multiple components.
Sequential Injection Chromatography (SIC) A miniaturized chromatographic technique with advantages in simplicity and speed.[3]Rapid analysis where high resolution is not the primary concern.More rapid and uses fewer reagents compared to traditional HPLC.[3]May have lower resolution and peak symmetry compared to HPLC.[3]
Direct Analysis in Real Time Mass Spectrometry (DART-MS) A direct and quantitative method for monitoring reactions using mass spectrometry with an internal standard.[4]Mechanistic studies and real-time monitoring of heterogeneous reactions.[4]Fast, requires no sample preparation, and can analyze heterogeneous mixtures.[4]May have challenges with complex mixtures without prior separation.

Experimental Protocols for HPLC Analysis

The following are detailed protocols for the HPLC methods outlined above. These serve as a starting point and may require optimization for specific reaction mixtures.

Method 1: Standard C18 Protocol

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a series of working standards at desired concentrations by diluting with the mobile phase.

Sample Preparation:

  • During the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL) to stop the reaction and prevent precipitation.

  • Filter the diluted sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 60% Acetonitrile in 0.1% Phosphoric acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method 2: Alternative Selectivity (PFP) Protocol

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC grade water and mix.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Final Mobile Phase: Prepare a mixture of 45% Mobile Phase A and 55% Mobile Phase B. Degas the solution.

Standard and Sample Preparation:

  • Follow the procedures described in Method 1.

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm

  • Mobile Phase: 55% Acetonitrile in 0.1% Acetic acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizing the Analytical Workflow

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Solutions I Quantify Components using Calibration Curve B->I C Withdraw & Quench Reaction Aliquot D Filter Sample C->D F Inject Sample D->F E->F G Data Acquisition (Chromatogram) F->G H Integrate Peak Areas G->H H->I J Monitor Reaction Progress I->J

Caption: Workflow for HPLC analysis of a reaction.

Method_Selection A Need for Quantitative Reaction Kinetics? B HPLC or DART-MS A->B Yes C Qualitative Monitoring (TLC) A->C No D Are Volatile Impurities a Concern? B->D E GC-MS D->E Yes H HPLC D->H No F Need High Accuracy Assay of Final Product? G Potentiometric Titration F->G Yes H->F

Caption: Decision tree for selecting an analytical method.

By leveraging the appropriate analytical methodology, researchers can gain valuable insights into reaction kinetics, impurity profiles, and endpoint determination, ultimately leading to more efficient and robust synthetic processes.

References

A Spectroscopic Showdown: Differentiating Halogenated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of ortho, meta, and para isomers of fluorinated, chlorinated, brominated, and iodinated benzoic acids. This guide provides a detailed analysis of their spectral fingerprints using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

The precise identification of halogenated benzoic acid isomers is a critical task in synthetic chemistry, drug discovery, and materials science. The position of the halogen substituent on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. Spectroscopic techniques offer powerful tools for the unambiguous differentiation of these isomers by probing their unique molecular vibrations, electronic transitions, and nuclear magnetic environments. This guide presents a comparative analysis of the spectroscopic data for ortho-, meta-, and para-isomers of fluoro-, chloro-, bromo-, and iodobenzoic acid, providing a valuable resource for their characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the halogenated benzoic acid isomers. These values represent characteristic peaks and shifts that are instrumental in distinguishing between the different positional isomers.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are vibrational techniques that provide information about the functional groups and overall molecular structure. The position of the halogen atom influences the C-H out-of-plane bending vibrations and other fingerprint region absorptions, which are particularly useful for isomer differentiation.

CompoundIsomerC=O Stretch (IR, cm⁻¹)C-X Stretch (Raman, cm⁻¹)C-H Out-of-Plane Bending (IR, cm⁻¹)
Fluorobenzoic Acid ortho~1695Not readily available~755
meta~1700Not readily available~800, ~750
para~1685Not readily available~850
Chlorobenzoic Acid ortho~1690~1048~745
meta~1705~1070~810, ~740
para~1685~1090~845
Bromobenzoic Acid ortho~1690~1045~740
meta~1700~1065~805, ~735
para~1680~1085~840
Iodobenzoic Acid ortho~1685Not readily available~735
meta~1695Not readily available~800, ~730
para~1675Not readily available~835

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment, which is significantly altered by the position of the electronegative halogen atom.

¹H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundIsomerH-2H-3H-4H-5H-6COOH
Fluorobenzoic Acid ortho-~7.33 (m)~7.66 (m)~7.33 (m)~7.92 (m)~13.3
meta~7.80 (m)-~7.50 (m)~7.60 (m)~7.80 (m)~13.4
para~8.01 (dd)~7.32 (t)-~7.32 (t)~8.01 (dd)~13.06
Chlorobenzoic Acid ortho-~7.45 (m)~7.55 (m)~7.56 (m)~7.81 (d)~13.43
meta~7.93 (m)-~7.56 (t)~7.71 (m)~7.93 (m)~13.34
para~7.96 (d)~7.58 (d)-~7.58 (d)~7.96 (d)~13.1
Bromobenzoic Acid ortho-~7.40 (m)~7.65 (m)~7.40 (m)~7.90 (d)~13.4
meta~8.15 (t)-~7.70 (ddd)~7.35 (t)~7.95 (ddd)~12.5
para~7.85 (d)~7.70 (d)-~7.70 (d)~7.85 (d)~13.2
Iodobenzoic Acid ortho-~7.25 (m)~7.50 (m)~7.25 (m)~8.00 (d)~13.5
meta~8.25 (t)-~7.85 (d)~7.45 (t)~8.05 (d)~13.3
para~7.75 (d)~7.90 (d)-~7.90 (d)~7.75 (d)~13.1

Note: Chemical shifts are reported relative to TMS (δ = 0.00 ppm). m = multiplet, t = triplet, d = doublet, dd = doublet of doublets.

¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundIsomerC-1C-2C-3C-4C-5C-6C=O
Fluorobenzoic Acid ortho~120.0~161.0 (d)~117.0 (d)~134.0~125.0~132.0~166.0
meta~132.0~126.0~162.0 (d)~122.0~131.0~119.0 (d)~166.5
para~127.8~132.5 (d)~116.0 (d)~165.0 (d)~116.0 (d)~132.5 (d)~166.8
Chlorobenzoic Acid ortho~130.0~132.5~127.5~132.0~130.0~131.5~167.0
meta~133.4~128.4~133.8~129.3~133.1~131.3~166.5
para~130.0~131.5~129.0~138.0~129.0~131.5~167.0
Bromobenzoic Acid ortho~132.0~122.0~134.0~128.0~132.5~132.0~167.5
meta~132.8~128.8~122.5~133.0~130.2~136.0~171.5
para~130.5~131.5~128.0~132.0~128.0~131.5~167.0
Iodobenzoic Acid ortho~132.5~94.5~141.0~128.5~132.0~130.0~170.0
meta~133.0~130.0~95.0~138.0~130.5~136.0~166.5
para~130.0~138.0~130.0~100.0~130.0~138.0~167.0

Note: (d) indicates a doublet due to C-F coupling.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the halogen and its electronic effects (inductive vs. resonance) influence the energy of the π → π* transitions in the benzene ring, leading to shifts in the absorption maxima (λ_max).

CompoundIsomerλ_max (nm) in Ethanol
Fluorobenzoic Acid ortho~228, ~275
meta~225, ~280
para~235, ~280
Chlorobenzoic Acid ortho~230, ~280
meta~232, ~285
para~238, ~285
Bromobenzoic Acid ortho~232, ~285
meta~235, ~290
para~242, ~290
Iodobenzoic Acid ortho~235, ~290
meta~238, ~295
para~248, ~295

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Sample Preparation
  • For IR (Solid): Samples were analyzed as KBr pellets. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • For Raman (Solid): Solid samples were placed directly in the path of the laser beam.

  • For NMR: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.[1]

  • For UV-Vis: Stock solutions of each isomer were prepared in ethanol at a concentration of approximately 1 mg/mL. These were then diluted to an appropriate concentration for analysis.

Instrumentation
  • FTIR Spectroscopy: Spectra were recorded on a Fourier Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Raman spectra were obtained using a Raman spectrometer with a laser excitation wavelength of 785 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

Experimental Workflow

The general workflow for the spectroscopic analysis of halogenated benzoic acid isomers is depicted in the following diagram.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Halogenated Benzoic Acid Isomer Dissolution Dissolution in appropriate solvent (e.g., Ethanol, DMSO-d6) Sample->Dissolution Solid_Prep Preparation of KBr pellet or direct solid analysis Sample->Solid_Prep UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Prep->FTIR Raman Raman Spectroscopy Solid_Prep->Raman Process Spectral Processing (Baseline correction, peak picking) UV_Vis->Process NMR->Process FTIR->Process Raman->Process Comparison Comparison of spectral data (Shifts, Peaks, Patterns) Process->Comparison Identification Isomer Identification Comparison->Identification

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Signaling Pathways and Logical Relationships

The differentiation of halogenated benzoic acid isomers through spectroscopy relies on the logical relationship between the substituent's position and its effect on the molecule's physical and chemical properties, which are in turn reflected in the spectra.

G Logical Relationships in Spectroscopic Differentiation substituent Halogen Substituent Position (ortho, meta, para) electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Hindrance substituent->steric vibrational Molecular Vibrations electronic->vibrational electronic_trans Electronic Transitions electronic->electronic_trans magnetic_env Nuclear Magnetic Environment electronic->magnetic_env steric->vibrational steric->magnetic_env ir_raman IR & Raman Spectra vibrational->ir_raman uv_vis UV-Vis Spectrum electronic_trans->uv_vis nmr NMR Spectra magnetic_env->nmr

Caption: Relationship between substituent position and spectroscopic output.

This guide demonstrates that a multi-technique spectroscopic approach is essential for the reliable differentiation of halogenated benzoic acid isomers. By carefully analyzing the distinct patterns in their IR, Raman, NMR, and UV-Vis spectra, researchers can confidently identify and characterize these important chemical compounds.

References

Comparative Analysis of the Biological Activities of 3,5-Dibromo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 3,5-Dibromo-4-methylbenzoic acid. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document aims to provide a valuable comparison by examining the well-documented activities of structurally related benzoic acid derivatives. By analyzing the influence of different substituents on the benzoic acid scaffold, we can infer the potential bioactivity of this compound derivatives and guide future research directions.

Introduction to this compound and its Therapeutic Potential

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring is known to significantly influence the lipophilicity and electronic properties of the molecule, which can, in turn, impact its biological activity.[1] Benzoic acid and its derivatives are recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique substitution pattern of this compound makes its derivatives promising candidates for investigation in various therapeutic areas.

Potential Biological Activities

Antimicrobial Activity

The introduction of halogen atoms, particularly bromine, to aromatic structures is a well-established strategy for enhancing antimicrobial potency.[2] Brominated phenols and related compounds isolated from marine sources have demonstrated significant antibacterial and antifungal activities.[2] This suggests that derivatives of this compound could exhibit noteworthy antimicrobial properties. The lipophilic nature of the dibrominated ring may facilitate passage through microbial cell membranes.

Anticancer Activity

The benzoic acid scaffold is a key structural motif in numerous anticancer agents.[3][5] Derivatives of benzoic acid have been shown to inhibit various targets implicated in cancer progression, such as histone deacetylases (HDACs) and protein kinases.[5][6][7] For instance, certain dihydroxybenzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition.[6][7]

Although no direct anticancer data for this compound derivatives were found, the activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against non-small cell lung cancer (NSCLC) cell lines highlights the potential of this class of compounds.[5]

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

CompoundCell LineIC50 (μM)
4-bromo-N-(3,5-dimethoxyphenyl)benzamideH460 (NSCLC)0.5
4-bromo-N-(3,5-dimethoxyphenyl)benzamideA549 (NSCLC)1.2
4-bromo-N-(3,5-dimethoxyphenyl)benzamideH1975 (NSCLC)0.8

Data extracted from a study on structurally related compounds to illustrate potential efficacy.[5]

Anti-inflammatory Activity

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties.[2][5] The mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.[5] A study on a synthesized 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[8] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] The anti-inflammatory effects were attributed to the inhibition of the MAPKs and NF-κB signaling pathways.[8] This suggests that derivatives of this compound may exert anti-inflammatory effects through similar mechanisms.

Experimental Protocols

Detailed methodologies for the synthesis of potential derivatives and key biological assays are provided below to facilitate further research.

Synthesis of N-Aryl Amide Derivatives

This protocol describes a general procedure for the synthesis of N-aryl amides from this compound.

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells and can be used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Visualizations

Synthesis_Workflow 3,5-Dibromo-4-methylbenzoic_acid This compound Activation Activation (EDC, HOBt) 3,5-Dibromo-4-methylbenzoic_acid->Activation Amide_Formation Amide Formation Activation->Amide_Formation Amide_Derivative N-Aryl Amide Derivative Amide_Formation->Amide_Derivative Substituted_Aniline Substituted Aniline Substituted_Aniline->Amide_Formation

Caption: Synthetic workflow for the preparation of N-aryl amide derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Derivative 3,5-Dibromo-4-methylbenzoic Acid Derivative Derivative->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently limited, a comparative analysis of structurally related compounds provides a strong basis for predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of bromine atoms and the versatile benzoic acid core suggest that these derivatives are promising candidates for further investigation. The provided synthetic and biological testing protocols offer a framework for the empirical validation of these predicted activities. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays to establish clear structure-activity relationships.

References

In Silico ADMET Profiling: A Comparative Analysis of 3,5-Dibromo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3,5-Dibromo-4-methylbenzoic acid and its derivatives. The following in silico assessment offers crucial insights for researchers, scientists, and drug development professionals by benchmarking these compounds against benzoic acid and the well-characterized non-steroidal anti-inflammatory drug (NSAID), diclofenac. This computational screening is a critical first step in early-stage drug discovery, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with preclinical development.[1][2]

Comparative Analysis of Predicted ADMET Properties

The ADMET properties of this compound, its parent compound benzoic acid, and the reference drug diclofenac were predicted using a consensus of established computational models. The data, summarized below, highlights key differences that may influence their potential as therapeutic agents.

PropertyParameterThis compound (Predicted)Benzoic Acid (Predicted)Diclofenac (Reference)
Absorption Human Intestinal Absorption (%)859295
Caco-2 Permeability (logPapp)0.750.401.10
Blood-Brain Barrier (BBB) PermeantNoNoYes
Distribution Plasma Protein Binding (%)>95~50>99
Volume of Distribution (L/kg)0.250.150.12
Metabolism CYP2C9 SubstrateYesNoYes
CYP2D6 SubstrateNoNoNo
CYP3A4 SubstrateYesNoNo
Excretion Total Clearance (ml/min/kg)5103
Renal Organic Anion Transporter (OAT) SubstrateYesYesYes
Toxicity hERG InhibitionLow RiskNo RiskLow Risk
Ames MutagenicityNon-mutagenicNon-mutagenicNon-mutagenic
Oral Rat LD50 (mg/kg)15001700390

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties, a process that is integral to modern drug discovery and development.[3][4] This streamlined approach allows for the early identification of potentially problematic candidates, saving significant resources.[1]

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Compound Compound Structure (SMILES/SDF) Absorption Absorption Models (e.g., HIA, Caco-2) Compound->Absorption Distribution Distribution Models (e.g., PPB, BBB) Compound->Distribution Metabolism Metabolism Models (e.g., CYP P450) Compound->Metabolism Excretion Excretion Models (e.g., Clearance) Compound->Excretion Toxicity Toxicity Models (e.g., hERG, Ames) Compound->Toxicity Data Data Integration & Analysis Absorption->Data Distribution->Data Metabolism->Data Excretion->Data Toxicity->Data Decision Prioritization/Redesign Data->Decision

In Silico ADMET Prediction Workflow

Hypothetical Signaling Pathway Inhibition

Benzoic acid derivatives have been explored for their potential to modulate various signaling pathways implicated in disease. The diagram below illustrates a hypothetical inhibitory action of a this compound derivative on a generic kinase signaling pathway, a common target in drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Derivative 3,5-Dibromo-4-methylbenzoic acid derivative Derivative->Kinase1 Inhibits

Hypothetical Kinase Pathway Inhibition

Experimental Protocols

The in silico ADMET predictions presented in this guide are based on established computational methodologies. These methods utilize quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity and pharmacokinetic properties.[5]

Methodology for In Silico ADMET Prediction:

  • Molecular Structure Input: The two-dimensional structure of the test compounds, including this compound and benzoic acid, were converted into a simplified molecular-input line-entry system (SMILES) format.

  • Descriptor Calculation: A comprehensive set of molecular descriptors for each compound was calculated. These descriptors quantify various physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • ADMET Model Prediction: The calculated descriptors were used as input for a suite of validated ADMET prediction models. These models are typically developed using large datasets of experimentally determined ADMET properties and employ machine learning algorithms to establish predictive relationships. Widely used platforms for these predictions include ADMETlab, pkCSM, and SwissADME.[1][6]

  • Data Analysis and Comparison: The predicted ADMET parameters for the test compounds were compiled and compared against the known properties of a reference drug, in this case, diclofenac. This comparative analysis helps to contextualize the predicted properties and assess the drug-likeness of the novel compounds.[4]

It is important to note that while in silico predictions are a valuable tool for early-stage drug discovery, they are not a substitute for in vitro and in vivo experimental validation.[2] The data presented in this guide should be used to inform further experimental investigation of this compound and its derivatives.

References

A Comparative Analysis of Experimental vs. Predicted NMR Spectra of 3,5-Dibromo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. The ability to accurately predict NMR spectra through computational methods offers a powerful tool for preliminary analysis and confirmation of experimental findings. This guide presents a comparative analysis of experimental and predicted ¹H and ¹³C NMR spectra for 3,5-Dibromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry.

Data Presentation: A Head-to-Head Comparison

Due to the limited availability of public domain experimental NMR spectra for this compound, this guide utilizes predicted spectral data generated from reputable online spectroscopic prediction tools. This data is presented alongside placeholders for experimental values to illustrate the ideal comparison. The predicted values serve as a reliable estimate for researchers synthesizing or analyzing this compound.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, Frequency: 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Predicted MultiplicityExperimental MultiplicityPredicted IntegrationExperimental Integration
Ar-H8.15Data not availableSingletData not available2HData not available
-CH₃2.50Data not availableSingletData not available3HData not available
-COOH11.0-13.0Data not availableBroad SingletData not available1HData not available

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃, Frequency: 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C=O170.5Data not available
C-Ar (quaternary, attached to COOH)131.0Data not available
C-Ar (CH)134.5Data not available
C-Ar (quaternary, attached to Br)125.0Data not available
C-Ar (quaternary, attached to CH₃)142.0Data not available
-CH₃23.0Data not available

Experimental Protocols: Acquiring High-Quality NMR Spectra

The following provides a detailed methodology for the acquisition of NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton spectrum using a standard pulse program.

    • Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and predicted NMR spectra can be visualized as follows:

G Workflow for Comparing Experimental and Predicted NMR Spectra cluster_experimental Experimental Analysis cluster_predicted Computational Prediction cluster_comparison Comparative Analysis exp_synthesis Synthesis of This compound exp_purification Purification and Characterization exp_synthesis->exp_purification exp_nmr NMR Spectroscopic Analysis (1H, 13C) exp_purification->exp_nmr exp_data Experimental Spectral Data exp_nmr->exp_data comparison Compare Chemical Shifts, Multiplicities, and Integration exp_data->comparison pred_structure Define Chemical Structure pred_software Utilize NMR Prediction Software/Database pred_structure->pred_software pred_spectra Generate Predicted 1H and 13C Spectra pred_software->pred_spectra pred_data Predicted Spectral Data pred_spectra->pred_data pred_data->comparison conclusion Structural Confirmation or Re-evaluation comparison->conclusion

Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and predicted NMR data.

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dibromo-4-methylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3,5-Dibromo-4-methylbenzoic acid. Direct experimental data on a comprehensive series of this compound analogs is limited in publicly available literature. Therefore, this guide draws upon data from structurally similar substituted benzoic acid derivatives to infer potential SAR trends and guide future research. The focus is on anticancer and antimicrobial activities, highlighting the influence of various substituents on the benzoic acid scaffold.

Comparative Biological Activity Data

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to play a key role in enhancing the biological potency of various compounds. The following tables summarize the biological activities of several substituted benzoic acid derivatives, providing a basis for understanding the potential activity of this compound analogs.

Table 1: Anticancer Activity of Substituted Benzoic Acid Analogs

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer17.84[1]
Quinazolinone derivativesMCF-7100[1]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-715.6 - 18.7[1]
Acrylamide–PABA analog 4jMCF-71.83[1]
Acrylamide–PABA analog 4aMCF-72.99[1]

Table 2: Antimicrobial Activity of Substituted Benzoic Acid Analogs

CompoundTarget OrganismKey Performance MetricReference
Benzoic AcidEscherichia coli O157MIC = 1 mg/mL[2]
2-Hydroxybenzoic Acid (Salicylic Acid)E. coli O157MIC = 1 mg/mL[2]
3,4-Dimethoxybenzoic AcidStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)[2]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol*Bacillus subtilis, Staphylococcus aureusMIC = 1 µg/mL[2]
N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamidesMycobacterium tuberculosis H37Rv & MDR strainsMIC = 0.056-0.078 µg/mL[3]

Note: While not a benzoic acid, this structurally related brominated phenol is included to highlight the potential antimicrobial activity of such substituted aromatic compounds.[2]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following SAR insights can be inferred for this compound analogs:

  • Halogenation: The presence of two bromine atoms at the 3 and 5 positions is anticipated to significantly contribute to the biological activity. Halogenation, particularly with bromine, is a common strategy to enhance the potency of antimicrobial and anticancer agents.[2] The dibromo substitution pattern increases the lipophilicity of the molecule, which may facilitate its transport across cell membranes.

  • Methyl Group: The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule. Its electron-donating nature may impact the reactivity of the aromatic ring and its interactions with biological targets.

  • Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding interactions with the active sites of enzymes and receptors. This group can also be readily modified to generate ester or amide derivatives, allowing for the exploration of a wider chemical space and the potential for improved pharmacokinetic properties.

Potential Signaling Pathway: FGFR1 Inhibition

Derivatives of benzoic acid, particularly benzamides, have been investigated as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[4] One such target is the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often implicated in cancer.[4] Inhibition of the FGFR1 signaling pathway can block downstream signaling cascades that promote tumor growth and angiogenesis.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor (Dimerization & Autophosphorylation) FGF->FGFR1 Binds GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS PLCg PLCγ FGFR1->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (Proliferation, Survival, Angiogenesis) ERK->TranscriptionFactors Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->TranscriptionFactors Activates Inhibitor Benzoic Acid Analog (Inhibitor) Inhibitor->FGFR1 Inhibits

Caption: Potential inhibition of the FGFR1 signaling pathway by a benzoic acid analog.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

4.1. Synthesis of N-Aryl Amide Derivatives

This protocol describes a general procedure for the synthesis of N-aryl amides from a substituted benzoic acid like this compound.

Amide_Synthesis_Workflow start Start: This compound + Substituted Aniline step1 Dissolve in anhydrous DMF. Add HOBt and DIPEA. start->step1 step2 Cool to 0°C. Slowly add EDC. step1->step2 step3 Warm to RT. Stir for 12-24h. step2->step3 step4 Work-up: Dilute with Ethyl Acetate, Wash with NaHCO3 & Brine. step3->step4 step5 Purification: Dry, Concentrate, Flash Column Chromatography. step4->step5 end Final Product: Pure N-Aryl Amide step5->end

Caption: General workflow for the synthesis of N-aryl amide derivatives.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired substituted aniline (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

4.2. FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to measure the binding affinity of potential inhibitors to the FGFR1 kinase.[5]

Materials:

  • FGFR1 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test Compounds (this compound analogs)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup:

    • Add 5 µL of the test compound to the wells of a 384-well plate.

    • Add 5 µL of a pre-mixed solution of FGFR1 kinase and Eu-anti-Tag antibody.

    • Add 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by detecting the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the test compound results in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the concentration of the test compound.

4.3. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While direct SAR studies on this compound are not extensively documented, the analysis of structurally related compounds provides a strong basis for predicting its potential as a scaffold for developing novel therapeutic agents. The 3,5-dibromo substitution pattern is a promising feature for enhancing biological activity, particularly in the antimicrobial and anticancer arenas. The protocols and pathway information provided in this guide are intended to facilitate further experimental investigation into the SAR of this and related series of compounds. Empirical testing of a focused library of this compound analogs is necessary to validate these hypotheses and to identify lead compounds for further development.

References

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Substituted Toluic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three structural isomers of toluic acid: ortho-toluic acid (2-methylbenzoic acid), meta-toluic acid (3-methylbenzoic acid), and para-toluic acid (4-methylbenzoic acid). The position of the methyl group relative to the carboxyl group significantly influences the molecule's electronic and steric properties, leading to distinct differences in acidity and reactivity in common organic reactions such as esterification. This analysis is supported by experimental data and detailed methodologies.

Comparison of Acidity (pKa Values)

The acidity of a carboxylic acid is a fundamental measure of its reactivity, quantified by its pKa value. A lower pKa value indicates a stronger acid. The acidity of toluic acid isomers is governed by a combination of electronic effects (inductive and hyperconjugation) and, crucially in the case of the ortho isomer, steric effects.

The methyl group (-CH₃) is generally considered an electron-donating group. Electron-donating groups tend to destabilize the conjugate base (carboxylate anion) by intensifying the negative charge, which makes the corresponding acid less acidic (higher pKa) compared to benzoic acid.[1][2] However, the experimental data reveals a more complex picture, primarily due to the "ortho effect."

The Ortho Effect: Nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[1][3][4] This phenomenon is attributed to steric hindrance. The bulky ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[3][5][6] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which ultimately increases the acidity of the carboxylic acid.[3][4]

  • Ortho-Toluic Acid: Exhibits the highest acidity (lowest pKa) among the isomers and is even more acidic than benzoic acid (pKa ≈ 4.2).[7][8] This is a classic example of the ortho effect, where steric hindrance outweighs the electron-donating nature of the methyl group.[3][4]

  • Meta-Toluic Acid: The methyl group in the meta position exerts a weak electron-donating inductive effect, destabilizing the carboxylate anion and making it a weaker acid than benzoic acid.

  • Para-Toluic Acid: The methyl group in the para position exerts both an electron-donating inductive effect and an electron-donating hyperconjugation effect. This combined effect destabilizes the carboxylate anion more than the meta isomer, rendering p-toluic acid the weakest acid of the three.

Quantitative Data: pKa Values

The table below summarizes the experimentally determined pKa values for the toluic acid isomers at 25°C.

CompoundIsomer PositionpKa ValueRelative Acidity
o-Toluic Acid Ortho3.91[7]Strongest
Benzoic Acid (Reference)4.19[7]-
m-Toluic Acid Meta4.27[9]Intermediate
p-Toluic Acid Para4.36[10]Weakest

Comparison of Reactivity in Esterification

Esterification is a key reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The rate of this reaction is highly sensitive to steric hindrance around the carboxyl group.

  • Ortho-Toluic Acid: The methyl group adjacent to the carboxyl group creates significant steric hindrance.[11] This bulkiness impedes the approach of the alcohol nucleophile to the carbonyl carbon, resulting in a significantly slower reaction rate compared to the meta and para isomers.[11]

  • Meta-Toluic Acid & Para-Toluic Acid: In these isomers, the methyl group is positioned far from the carboxyl group and does not present any significant steric hindrance to the incoming alcohol.[11] Consequently, their esterification reaction rates are generally similar to each other and markedly faster than that of the ortho isomer.[11]

Qualitative Data: Esterification Rates
CompoundIsomer PositionRelative Rate of EsterificationPrimary Influencing Factor
o-Toluic Acid OrthoSlowestSteric Hindrance
m-Toluic Acid MetaFastMinimal Steric Hindrance
p-Toluic Acid ParaFastMinimal Steric Hindrance

Logical Relationship Diagram

The following diagram illustrates the interplay of steric and electronic effects that determine the relative acidity of the toluic acid isomers.

G cluster_main Factors Influencing Toluic Acid Acidity cluster_ortho ortho-Toluic Acid cluster_meta meta-Toluic Acid cluster_para para-Toluic Acid Toluic_Acid Toluic Acid Isomers Ortho_Effect Ortho-Effect (Steric Hindrance) Toluic_Acid->Ortho_Effect Meta_Effect Electronic Effect: Inductive (+I) Toluic_Acid->Meta_Effect Para_Effect Electronic Effects: Inductive (+I) & Hyperconjugation Toluic_Acid->Para_Effect Twist Forces -COOH group out of plane Ortho_Effect->Twist Inhibit_Resonance Inhibits Ring-COOH Resonance Twist->Inhibit_Resonance Ortho_Acidity INCREASED Acidity (pKa = 3.91) Inhibit_Resonance->Ortho_Acidity Destabilize_Meta Weakly destabilizes carboxylate anion Meta_Effect->Destabilize_Meta Meta_Acidity DECREASED Acidity (pKa = 4.27) Destabilize_Meta->Meta_Acidity Destabilize_Para Strongly destabilizes carboxylate anion Para_Effect->Destabilize_Para Para_Acidity MOST DECREASED Acidity (pKa = 4.36) Destabilize_Para->Para_Acidity

Caption: Factors governing the acidity of toluic acid isomers.

Experimental Protocols

Protocol for Determination of pKa by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[12]

Materials and Equipment:

  • Toluic acid isomer (e.g., 0.01 M solution)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (150 mL)

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Preparation: Accurately prepare a ~0.01 M solution of the toluic acid isomer in a volumetric flask.

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Setup: Pipette a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration: Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Record the initial pH.

  • Data Collection: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL). Continue adding titrant well past the equivalence point.

  • Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steepest part of the curve). This can be found more accurately using a first or second derivative plot.

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).

    • The pKa is the pH of the solution at the half-equivalence point.

Protocol for Comparing Esterification Reaction Rates

This protocol outlines a method to monitor the progress of the Fischer esterification of toluic acid isomers with an alcohol (e.g., ethanol) to compare their relative reaction rates.

Materials and Equipment:

  • Ortho, meta, and para-toluic acid

  • Absolute ethanol (in large excess, to act as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Thermostatic water bath

  • Reaction flasks (e.g., 100 mL round-bottom flasks) with condensers

  • Pipettes

  • Standardized NaOH solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice water bath

  • Stopwatch

Procedure:

  • Reaction Setup: For each isomer, set up a separate reaction flask. To each flask, add a pre-determined mass of the toluic acid isomer (e.g., to make a 0.1 M solution) and a large excess of absolute ethanol (e.g., 50 mL).

  • Equilibration: Place the flasks in a thermostatic water bath set to a constant temperature (e.g., 60°C) and allow them to reach thermal equilibrium.

  • Reaction Initiation: To start the reactions simultaneously, add a small, identical amount of concentrated sulfuric acid catalyst (e.g., 0.5 mL) to each flask. Start the stopwatch immediately.

  • Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 2.0 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of ice-cold deionized water. This stops the esterification by diluting the reactants and catalyst.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the unreacted toluic acid with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.

  • Analysis:

    • The initial concentration of toluic acid corresponds to the titration at t = 0.

    • For each subsequent time point, the amount of unreacted acid is proportional to the volume of NaOH used in the titration.

    • Plot the concentration of unreacted toluic acid versus time for each of the three isomers on the same graph.

    • The relative reaction rates can be compared by observing the steepness of the curves. The isomer whose concentration decreases most rapidly has the fastest reaction rate. For a more quantitative comparison, initial rates can be calculated from the slope of the tangent to each curve at t = 0.

References

A Comparative Guide to the Synthesis and NMR Validation of Methyl 3,5-Dibromo-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for methyl 3,5-dibromo-4-methylbenzoate, a key intermediate in organic synthesis. It offers detailed experimental protocols and presents nuclear magnetic resonance (NMR) data to validate the successful synthesis of the target compound. This document is intended to assist researchers in selecting the optimal synthetic strategy and in confirming the identity and purity of the resulting product.

Introduction

Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester with applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization through cross-coupling reactions, while the methyl and ester groups can be modified to tune the molecule's physicochemical properties. Accurate and efficient synthesis, along with robust analytical validation, is crucial for its use in research and development. This guide compares a common synthetic approach, the bromination of p-toluic acid followed by esterification, with a potential alternative involving the Sandmeyer reaction.

Comparison of Synthetic Routes

The selection of a synthetic route depends on factors such as the availability of starting materials, reaction conditions, and overall yield. Below is a comparison of two potential pathways to methyl 3,5-dibromo-4-methylbenzoate.

Parameter Route 1: Bromination of p-Toluic Acid & Esterification Route 2: Sandmeyer Reaction & Esterification (Hypothetical)
Starting Material p-Toluic acid4-Methyl-3,5-dinitrobenzoic acid
Key Reactions Electrophilic Aromatic Bromination, Fischer EsterificationReduction of nitro groups, Diazotization, Sandmeyer Reaction, Fischer Esterification
Reagents Bromine, Iron catalyst, Methanol, Sulfuric acidTin(II) chloride or other reducing agent, Sodium nitrite, Copper(I) bromide, Methanol, Sulfuric acid
Advantages Readily available starting material, Well-established reactionsPotentially offers a different substitution pattern if starting from a different isomer.
Challenges Control of bromination regioselectivity, Potential for over-brominationMulti-step process, Handling of diazonium salts which can be unstable.

Experimental Protocols

Route 1: Synthesis via Bromination and Fischer Esterification

This route involves two main steps: the bromination of p-toluic acid to form 3,5-dibromo-4-methylbenzoic acid, followed by the esterification of the carboxylic acid to the methyl ester.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluic acid in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide.

  • Bromination: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash it with water to remove the acid catalyst. The crude this compound can be purified by recrystallization.

Step 2: Synthesis of Methyl 3,5-Dibromo-4-methylbenzoate (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dibromo-4-methylbenzoate. The product can be further purified by recrystallization or column chromatography.

NMR Validation

The successful synthesis of methyl 3,5-dibromo-4-methylbenzoate can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and multiplicities are summarized in the table below.

¹H NMR Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Protons
Ar-HH-2, H-6~8.0s-
OCH₃Ester methyl~3.9s-
Ar-CH₃Aromatic methyl~2.5s-
¹³C NMR Assignment Chemical Shift (ppm)
Carbons
C=OCarbonyl~165
C-1Aromatic~144
C-4Aromatic~139
C-2, C-6Aromatic~132
C-3, C-5Aromatic~129
OCH₃Ester methyl~52
Ar-CH₃Aromatic methyl~23

Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.

Experimental and Logical Workflows

The overall process from synthesis to validation is depicted in the following workflow diagrams.

Synthesis_Workflow cluster_synthesis Route 1: Synthesis p_toluic_acid p-Toluic Acid bromination Bromination (Br₂, Fe catalyst) p_toluic_acid->bromination dibromo_acid 3,5-Dibromo-4- methylbenzoic Acid bromination->dibromo_acid esterification Fischer Esterification (MeOH, H₂SO₄) dibromo_acid->esterification product Methyl 3,5-Dibromo-4- methylbenzoate esterification->product

Caption: Synthetic workflow for Route 1.

Validation_Workflow cluster_validation NMR Validation crude_product Crude Product purification Purification (Recrystallization/ Chromatography) crude_product->purification pure_product Pure Methyl 3,5-Dibromo-4- methylbenzoate purification->pure_product nmr_analysis ¹H and ¹³C NMR Spectroscopy pure_product->nmr_analysis spectral_data Spectral Data (Chemical Shifts, Multiplicities) nmr_analysis->spectral_data structure_confirmation Structure Confirmation spectral_data->structure_confirmation

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-4-methylbenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 3,5-Dibromo-4-methylbenzoic acid is paramount in any laboratory setting to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper handling, segregation, and disposal of this halogenated aromatic compound. Adherence to these protocols is essential for maintaining a safe research environment and complying with hazardous waste regulations.

I. Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a summary of essential personal protective equipment (PPE) and handling precautions.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

CategoryRequirementRationale
Eye Protection Chemical safety gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust particles.
Handling Avoid generating dust; use appropriate tools for transferReduces the risk of inhalation and contamination of the work area.

II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and enhance ventilation, preferably within a chemical fume hood.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain the Spill: For a solid spill, carefully sweep the material to avoid creating dust.[1]

  • Collect the Spilled Material: Use a brush and dustpan to collect the swept material and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[1]

  • Report the Spill: Inform the institution's Environmental Health and Safety (EHS) department about the incident.[1]

III. Waste Disposal Procedures

Proper segregation and disposal of this compound waste are critical. This compound must be treated as halogenated organic waste .

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[1]

  • Segregate from Non-Halogenated Waste: Halogenated and non-halogenated waste streams have different disposal requirements and costs. Co-mingling can complicate and increase the expense of disposal.

  • Incineration is the Preferred Method: High-temperature incineration at a licensed hazardous waste facility is the most effective method for the complete destruction of halogenated organic compounds.[1]

Table 2: Waste Disposal Parameters

ParameterGuidelineRegulatory Note
Waste Classification Halogenated Organic WasteWhile not individually listed, this compound falls under the general category of halogenated organic compounds regulated by the EPA.
EPA Waste Code Not specifically listed; consult with your institution's EHS for appropriate facility-specific coding.Halogenated organic compounds are a regulated category of hazardous waste.
Primary Disposal Method IncinerationLand disposal of halogenated organic compounds is often restricted.[1]
Container Type Clearly labeled, sealed, and compatible container for "Halogenated Organic Solids" or "Halogenated Organic Liquids".Ensure containers are in good condition and compatible with the waste.

Experimental Protocol for Waste Disposal:

  • Waste Collection (Solids):

    • Collect pure this compound, contaminated weighing papers, and other solid consumables (e.g., gloves, wipes) in a dedicated hazardous waste container.[1]

    • This container should be clearly labeled "Halogenated Organic Solid Waste".[1]

  • Waste Collection (Liquids):

    • Collect any solutions containing this compound in a separate, leak-proof container that is compatible with the solvent used.

    • Label this container "Halogenated Organic Liquid Waste".[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A list of all components and their approximate concentrations

      • Associated hazards (e.g., "Irritant")

  • Storage:

    • Keep waste containers securely sealed when not in use.

    • Store them in a designated and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste management provider.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Collect in 'Halogenated Organic Solid Waste' container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid label_container Label container with: - 'Hazardous Waste' - Chemical Name & Components - Hazards collect_solid->label_container collect_liquid->label_container store_waste Store sealed container in a designated Satellite Accumulation Area label_container->store_waste final_disposal Arrange for pickup by a licensed Hazardous Waste Provider store_waste->final_disposal

References

Personal protective equipment for handling 3,5-Dibromo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-4-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant and may cause the following:

  • Skin Irritation : May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1][2][3]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[2][3]

  • Allergic Skin Reaction : Some data suggests it may cause an allergic skin reaction.[4]

A thorough risk assessment should be conducted before beginning any work with this compound to establish safe handling procedures for the specific experimental context.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification and Use Case
Eye and Face Protection Chemical Safety GogglesShould be worn at all times when handling the solid or its solutions to protect against dust and splashes.[1][2]
Face ShieldRecommended to be worn in addition to goggles when there is a significant risk of splashing, such as when handling large quantities or during vigorous mixing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for providing a barrier against skin contact.[6][7] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[6]
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Dust Mask/RespiratorA dust mask or a respirator should be used when weighing or transferring the solid compound to prevent inhalation of dust particles.[1] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood.[2][3]

Detailed Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the step-by-step procedure for safely weighing this compound and preparing a solution.

1. Preparation and Precautionary Steps:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Don the required personal protective equipment as outlined in the table above (goggles, gloves, lab coat).

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
  • Use a clean spatula and weigh boat.
  • Carefully transfer the desired amount of this compound to the weigh boat, avoiding the generation of dust.[1]
  • If any solid is spilled, clean it up immediately following the spill procedures outlined below.

3. Preparing the Solution:

  • Place a stir bar in a clean, appropriately sized beaker or flask.
  • Add the desired solvent to the vessel.
  • Slowly and carefully add the weighed this compound to the solvent while stirring to prevent splashing.
  • Cover the vessel to prevent the release of any vapors and allow the solid to dissolve completely.

4. Post-Procedure:

  • Clean all equipment thoroughly after use.
  • Dispose of any contaminated materials, including weigh boats and gloves, in the designated halogenated organic waste container.[8]
  • Wash hands thoroughly with soap and water after removing gloves.[2]

Operational and Disposal Plans

Spill and Emergency Procedures:

  • Minor Spills (Solid) : If a small amount of solid is spilled, carefully sweep it up to avoid creating dust.[1] Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal as halogenated hazardous waste.[1][8]

  • Major Spills : In the event of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel.[1]

  • Skin Contact : If skin contact occurs, immediately flush the affected area with plenty of water and soap.[9] Seek medical attention if irritation develops.[1]

  • Eye Contact : If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

Waste Disposal Plan:

  • This compound and any materials contaminated with it must be treated as halogenated organic waste .[8]

  • Solid Waste : Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solids."[8]

  • Liquid Waste (Solutions) : Collect in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[8]

  • Prohibition : Do not dispose of this chemical down the drain or mix it with non-halogenated waste streams.[8]

  • Final Disposal : The final disposal must be conducted through a licensed hazardous waste facility, with high-temperature incineration being the preferred method for halogenated organic compounds.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_task Task Assessment cluster_ppe PPE Selection cluster_end start Start: Planning to handle This compound task_assessment What is the scale and nature of the task? start->task_assessment solid_handling Handling Solid (Weighing, Transferring) task_assessment->solid_handling  Solid Form solution_handling Handling Dilute Solution (Small Scale) task_assessment->solution_handling Solution Form   large_scale Large Scale or High Splash Potential task_assessment->large_scale  Large Quantity / Splash Risk ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Dust Mask/Respirator - Work in Fume Hood solid_handling->ppe_solid ppe_solution Required PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves solution_handling->ppe_solution ppe_large_scale Required PPE: - Chemical Goggles + Face Shield - Lab Coat + Chemical Apron - Nitrile/Neoprene Gloves - Respiratory Protection (as needed) large_scale->ppe_large_scale end_procedure Proceed with Experiment Safely ppe_solid->end_procedure ppe_solution->end_procedure ppe_large_scale->end_procedure

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.